Product packaging for Elimusertib(Cat. No.:CAS No. 1876467-74-1)

Elimusertib

Cat. No.: B605928
CAS No.: 1876467-74-1
M. Wt: 375.4 g/mol
InChI Key: YBXRSCXGRPSTMW-CYBMUJFWSA-N
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Description

Elimusertib is under investigation in clinical trial NCT05071209 (this compound for the Treatment of Relapsed or Refractory Solid Tumors).
This compound is an orally available ataxia telangiectasia and Rad3-related (ATR)-specific kinase inhibitor, with potential antineoplastic activity. Upon oral administration, this compound selectively binds to and inhibits the activity of ATR, which prevents ATR-mediated signaling. This inhibits DNA damage checkpoint activation, disrupts DNA damage repair and induces apoptosis in ATR-overexpressing tumor cells. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and cell survival.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
ATR inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7O B605928 Elimusertib CAS No. 1876467-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRSCXGRPSTMW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876467-74-1
Record name BAY-1895344
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1876467741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELIMUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N13IK9LNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elimusertib: A Technical Guide to its Potency, Selectivity, and Mechanism of ATR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (formerly BAY 1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a cellular network essential for maintaining genomic integrity.[5] In response to DNA damage and replication stress, ATR activates downstream signaling to orchestrate cell cycle checkpoints, DNA repair, and stabilization of replication forks.[2][6] Many cancers exhibit inherent genomic instability and an increased reliance on the ATR pathway for survival, making ATR an attractive therapeutic target.[7] this compound has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with DNA-damaging agents, and is currently under clinical investigation for the treatment of advanced solid tumors and lymphomas.[8][9][10] This guide provides a detailed overview of this compound's inhibitory potency, kinase selectivity, and the experimental methodologies used to characterize its activity.

Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified against its primary target, ATR, and other related kinases, demonstrating a high degree of potency and selectivity. Cellular potency has also been assessed across a broad range of cancer cell lines.

Table 1: Kinase Inhibitory Potency and Selectivity of this compound
Target KinaseIC50 (nM)Selectivity (Fold vs. ATR)Reference
ATR 7 - [1]
ATM1420203
DNA-PK33247[1]
PI3K3270467[1]
mTOR427 (calculated)61[1]

Note: The IC50 value for mTOR was calculated based on the provided ratio of IC50 values (mTOR/ATR = 61).[1]

Table 2: Cellular Potency of this compound in Selected Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
Median of 38 cell lines Various78 [8]
SU-DHL-8B-cell lymphoma9[8]
LoVoColorectal Cancer (CRC)71[1][8]
HT-29Colorectal Cancer (CRC)160[1][8]
MDA-MB-231Triple-Negative Breast Cancer100[8]
MDA-MB-453HER2+ Breast Cancer46[8]
C4-2bProstate CancerNot specified[3]
PC-3Prostate CancerNot specified[3]

Signaling Pathways and Experimental Workflows

ATR-Chk1 Signaling Pathway in DNA Damage Response

This compound exerts its effect by inhibiting the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress. The following diagram illustrates the canonical ATR-Chk1 signaling pathway.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors cluster_3 Cellular Outcomes ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) CellCycleArrest Cell Cycle Arrest (G2/M, S-phase) pChk1->CellCycleArrest ForkStab Replication Fork Stabilization pChk1->ForkStab DNARepair DNA Repair pChk1->DNARepair This compound This compound This compound->ATR inhibits

Caption: this compound inhibits ATR kinase, blocking the phosphorylation of Chk1 and downstream responses.

Experimental Workflow for Assessing this compound's Cellular Activity

The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound, from initial cell treatment to the analysis of cell cycle distribution and DNA damage.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound (Dose-response / Time-course) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability western Western Blot Analysis (p-ATR, p-Chk1, γ-H2AX) harvest->western flow Flow Cytometry (Cell Cycle - PI Staining) harvest->flow analysis Data Analysis and Interpretation viability->analysis western->analysis flow->analysis

Caption: A generalized workflow for characterizing the cellular impact of this compound treatment.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.[3]

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-10 nM) for specified durations (e.g., 24-96 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for DNA Damage Markers

This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ATR, p-Chk1, γ-H2AX, total ATR, total Chk1, β-actin) overnight at 4°C.[3][8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Preparation: Treat cells with this compound for the desired time, then harvest by trypsinization.[8]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[8][11]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur).[8]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An increase in the sub-G1 population can be indicative of apoptosis.[8]

Conclusion

This compound is a potent and selective ATR inhibitor that effectively targets a key node in the DNA damage response pathway. Its high selectivity for ATR over other related kinases, coupled with its potent anti-proliferative activity in a wide range of cancer cell lines, underscores its potential as a targeted cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DDR inhibitors, facilitating further research into their mechanisms of action and clinical applications.

References

The Role of Elimusertib in Synthetic Lethality with ATM Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising therapeutic strategy in oncology, particularly for tumors harboring defects in the DNA Damage Response (DDR) pathway. This guide provides an in-depth technical overview of Elimusertib (formerly BAY 1895344), a potent and selective ATR inhibitor, and its role in inducing synthetic lethality in the context of Ataxia Telangiectasia Mutated (ATM) deficiency. We will explore the molecular rationale for this synthetic lethal interaction, present preclinical and clinical data supporting the efficacy of this compound in ATM-deficient cancers, detail key experimental protocols for evaluating its activity, and provide visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality in Cancer Therapy

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is compatible with cell viability. In the context of cancer, this principle can be exploited by targeting a gene that is essential for the survival of cancer cells that have lost the function of another gene, often a tumor suppressor.

A key pathway where synthetic lethality is being actively investigated for therapeutic intervention is the DNA Damage Response (DDR). The DDR is a complex network of signaling pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. Two of the most critical kinases in the DDR network are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[1] While both are members of the phosphoinositide 3-kinase-related kinase (PIKK) family, they are activated by different types of DNA damage. ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by a broad range of DNA damage, particularly replication stress and single-stranded DNA (ssDNA).[2]

In many cancers, the ATM gene is mutated or lost, leading to a defective response to DSBs.[1] These cancer cells become heavily reliant on the ATR signaling pathway to repair DNA damage and survive.[3][4] This dependency creates a vulnerability that can be targeted. By inhibiting ATR in an ATM-deficient background, the cancer cell's ability to repair DNA damage is severely compromised, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing normal, ATM-proficient cells is the essence of the synthetic lethal strategy.

This compound (BAY 1895344): A Potent and Selective ATR Inhibitor

This compound is an orally available and highly selective small-molecule inhibitor of ATR kinase activity. It exerts its function by binding to the ATP-binding pocket of ATR, thereby preventing the phosphorylation of its downstream targets, most notably Chk1. This inhibition of the ATR-Chk1 signaling cascade disrupts the S and G2/M cell cycle checkpoints, leading to the accumulation of DNA damage and induction of apoptosis, particularly in cells with high levels of replication stress or deficiencies in other DDR pathways.[5][6]

Preclinical Evidence for Synthetic Lethality of this compound with ATM Deficiency

A substantial body of preclinical research has demonstrated the synthetic lethal interaction between this compound and ATM deficiency in various cancer models.

In Vitro Studies: Cell Line Sensitivity

Studies across a broad panel of cancer cell lines have shown that those with ATM mutations or low ATM expression are significantly more sensitive to this compound compared to their ATM-proficient counterparts. This is reflected in lower half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeATM StatusThis compound IC50 (nM)Reference
ATM-Deficient/-Low
GRANTA-519Mantle Cell LymphomaDeficient~10-50[1]
Z138Mantle Cell LymphomaDeficientNot specified, but sensitive[7]
SNU-601Gastric CancerDysfunctionalNot specified, but sensitive[8]
ATM-Proficient
JEKO-1Mantle Cell LymphomaProficientHigher than ATM-deficient[7]
SNU-484Gastric CancerFunctionalNot sensitive[8]
MCF7Breast CancerProficientNot specified, but less sensitive[9]

Note: Specific IC50 values can vary between studies and experimental conditions. The table illustrates the general trend of increased sensitivity in ATM-deficient lines.

In Vivo Studies: Patient-Derived Xenograft (PDX) Models

The antitumor activity of this compound has been further validated in in vivo studies using patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity and biology of human tumors. In PDX models with ATM loss or mutations, this compound monotherapy has been shown to induce significant tumor growth inhibition, partial responses (PR), and stable disease (SD).[4][7][10]

PDX ModelCancer TypeATM StatusThis compound TreatmentOutcomeReference
BCX.017Triple-Negative Breast CancerATM loss (IHC)40 mg/kg, twice daily, 3 days on/4 days offPartial Response (PR)[3][4]
ATM-mutant PDXGastric CancerATM mutation (p.F2813fs)40 mg/kgTumor growth regression[6]
Multiple PDX modelsVarious Solid TumorsATM loss (IHC)20 or 40 mg/kg, twice daily, 3 days on/4 days off2 of 5 models showed PR or SD[3][4][11]
Z138 xenograftMantle Cell LymphomaATM deficient40 mg/kg, twice daily, 3 days on/4 offSignificant tumor growth reduction[7]
JEKO-1 xenograftMantle Cell LymphomaATM proficient40 mg/kg, twice daily, 3 days on/4 offStrong tumor growth inhibition[7]

Clinical Validation: this compound in Patients with ATM-Deficient Tumors

The promising preclinical data led to the clinical investigation of this compound in patients with advanced solid tumors, with a focus on those with DDR defects, including ATM loss. The Phase Ib expansion trial (NCT03188965) evaluated the safety and efficacy of this compound in this patient population.[12][13]

Patient CohortCancer TypesATM StatusKey Clinical OutcomesReference
Phase Ib Expansion (NCT03188965)Various Advanced Solid TumorsATM loss (IHC)- Durable clinical benefit (>6 months) in 26.5% of patients. - Partial Response (PR) rate of 9%. - Stable Disease (SD) rate of 56%.[12][13][14]
Phase Ib Expansion (NCT03188965)Gynecologic, Colorectal, Breast, Prostate CancersATM alterations- Clinical benefit rate of 44.1% in the ATM loss cohort.[13][14]

These clinical findings provide strong evidence for the therapeutic potential of this compound in patients with ATM-deficient tumors.

Core Signaling Pathways and Experimental Workflows

DNA Damage Response: The Roles of ATM and ATR

The following diagram illustrates the simplified signaling cascade of the DNA damage response, highlighting the distinct and overlapping roles of ATM and ATR.

DDR_Pathway cluster_damage DNA Damage cluster_sensors Sensors & Kinases cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes DSB Double-Strand Breaks ATM ATM DSB->ATM activates SSB_StalledForks Single-Strand Breaks & Replication Stress ATR ATR SSB_StalledForks->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest DNARepair DNA Repair Chk2->DNARepair Chk1->CellCycleArrest Chk1->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis DNARepair->Apoptosis if repair fails

Figure 1: Simplified DNA Damage Response Pathway.
Mechanism of Action: this compound Inhibition of ATR

This diagram illustrates how this compound specifically targets and inhibits the ATR signaling pathway.

Elimusertib_MoA cluster_stimulus Stimulus cluster_pathway ATR Pathway cluster_response Cellular Response ReplicationStress Replication Stress / ssDNA ATR ATR ReplicationStress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 CellCycleCheckpoint S/G2-M Checkpoint Activation pChk1->CellCycleCheckpoint ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization This compound This compound This compound->ATR inhibits

Figure 2: Mechanism of Action of this compound.
Synthetic Lethality of this compound with ATM Deficiency

This diagram illustrates the logical relationship of synthetic lethality between ATM deficiency and ATR inhibition by this compound.

SyntheticLethality cluster_conditions Cellular Conditions cluster_outcomes Outcomes ATM_proficient ATM Proficient Viable Cell Viable ATM_proficient->Viable Viable ATM_deficient ATM Deficient ATM_deficient->Viable Viable Lethal Synthetic Lethality (Cell Death) ATM_deficient->Lethal No_this compound No this compound No_this compound->Viable Viable With_this compound With this compound With_this compound->Viable Viable in ATM proficient cells With_this compound->Lethal

Figure 3: Synthetic Lethality with ATM Deficiency.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate IC50 values.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

  • Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for DDR Protein Phosphorylation

Objective: To assess the inhibition of ATR signaling by measuring the phosphorylation of downstream targets like Chk1.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage (γ-H2AX Foci)

Objective: To visualize and quantify DNA double-strand breaks as a measure of this compound-induced DNA damage.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against γ-H2AX (Ser139) overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γ-H2AX foci per nucleus using image analysis software.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: For detecting single- and double-strand breaks, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA, followed by electrophoresis. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Analysis: Gate on the single-cell population and analyze the cell cycle distribution (G1, S, and G2/M phases) using cell cycle analysis software.

Conclusion and Future Directions

This compound has demonstrated significant promise as a targeted therapy for cancers with ATM deficiency, providing a clear clinical example of the synthetic lethality concept. The robust preclinical and emerging clinical data underscore the potential of ATR inhibition as a valuable therapeutic strategy. Future research will likely focus on identifying additional biomarkers of response to this compound, exploring rational combination therapies to overcome potential resistance mechanisms, and expanding its application to other cancer types with DDR deficiencies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting area of oncology.

References

Elimusertib's Disruption of Cell Cycle Checkpoints: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib (formerly BAY-1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] By targeting ATR, this compound effectively disrupts the signaling cascade that allows cancer cells to arrest their cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: ATR Inhibition

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks and sites of DNA damage.[5][6] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints.[5][6][7] This pause allows time for DNA repair, promoting cell survival.

This compound competitively binds to the ATP-binding pocket of ATR, inhibiting its kinase activity.[8] This abrogation of ATR signaling prevents the activation of Chk1 and other downstream effectors, thereby overriding the cell cycle arrest.[4] Cancer cells, often characterized by high levels of replication stress and reliance on checkpoint pathways for survival, are particularly vulnerable to ATR inhibition.[4][9] The forced entry into mitosis with unrepaired DNA damage results in a lethal outcome known as mitotic catastrophe.[10]

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been demonstrated across a range of cancer cell lines, with varying sensitivities. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.

Cell LineCancer TypeIC50 (nM)Citation
MDA-MB-231Triple-Negative Breast Cancer100[3]
MDA-MB-453HER2-Amplified Breast Cancer46[3]
T-47DHormone Receptor-Positive Breast Cancer650[3]
HT-29Colorectal Cancer160[]
LoVoColorectal Cancer71[]
SU-DHL-8B-cell Lymphoma9[]
MDA-MB-231Triple-Negative Breast Cancer11.08 (72h), 6.26 (96h)[4]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.

The inhibition of ATR by this compound leads to distinct changes in cell cycle phase distribution.

Cell LineTreatment% G1 Phase% S Phase% G2/M PhaseCitation
8505C (Anaplastic Thyroid Cancer)Control55.128.316.6[12]
8505C (Anaplastic Thyroid Cancer)This compound (500 nM, 48h)28.445.226.4[12]
8305C (Anaplastic Thyroid Cancer)Control62.724.113.2[12]
8305C (Anaplastic Thyroid Cancer)This compound (500 nM, 48h)35.641.822.6[12]
KAT18 (Anaplastic Thyroid Cancer)Control58.929.511.6[12]
KAT18 (Anaplastic Thyroid Cancer)This compound (500 nM, 48h)33.743.123.2[12]
MDA-MB-231 (Triple-Negative Breast Cancer)This compoundG0/G1 Accumulation--[4]

Table 2: Effect of this compound on Cell Cycle Distribution. This table illustrates the shift in cell cycle phases upon treatment with this compound, showing an increase in S and G2/M phases in anaplastic thyroid cancer cells and G0/G1 arrest in triple-negative breast cancer cells.

Signaling Pathways and Experimental Workflows

The ATR-Chk1 Signaling Pathway

The following diagram illustrates the central role of the ATR-Chk1 pathway in response to DNA damage and its inhibition by this compound.

ATR_Chk1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) ATR->pChk1 phosphorylates This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M Checkpoints) pChk1->Cell_Cycle_Arrest induces Apoptosis Mitotic Catastrophe & Apoptosis pChk1->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis

Caption: The ATR-Chk1 signaling pathway and its inhibition by this compound.

Experimental Workflow: Assessing Cell Cycle Effects

The following diagram outlines a typical experimental workflow to determine the effect of this compound on the cell cycle.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: - this compound (various conc.) - Vehicle Control (DMSO) start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation harvest Cell Harvesting (Trypsinization) incubation->harvest fixation Fixation (e.g., 70% Ethanol) harvest->fixation staining Staining: - RNase A Treatment - Propidium Iodide (PI) fixation->staining analysis Flow Cytometry Analysis (Quantify DNA Content) staining->analysis end End: Determine Cell Cycle Phase Distribution analysis->end

Caption: A typical workflow for cell cycle analysis using flow cytometry.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in the literature.[3]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry)

This protocol is based on standard procedures reported in relevant studies.[3][4]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol outlines the general steps for assessing protein expression changes, as described in the literature.[3][4]

  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ATR, p-Chk1, Chk1, γH2AX, Cyclin B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound's targeted inhibition of ATR represents a promising therapeutic strategy, particularly for cancers with inherent DNA damage response deficiencies. By forcing cells with unrepaired DNA to enter mitosis, this compound selectively induces cell death in malignant cells while having a lesser effect on normal cells with intact cell cycle checkpoints. The data and protocols presented in this guide provide a comprehensive overview of the preclinical assessment of this compound's effects on cell cycle regulation, offering a valuable resource for ongoing research and development in the field of targeted cancer therapy. Further investigations are warranted to identify predictive biomarkers for this compound sensitivity and to explore rational combination therapies to enhance its anti-tumor efficacy.[3][13]

References

The Pharmacodynamics of Elimusertib: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanism of Action, Cellular Effects, and Therapeutic Potential of the ATR Inhibitor Elimusertib in Oncology.

Introduction

This compound (formerly BAY 1895344) is an orally available and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] In cancer cells, which often exhibit increased replication stress and genomic instability, the ATR pathway is essential for survival.[3][4] By targeting ATR, this compound disrupts DNA damage repair, leading to cell cycle arrest and apoptosis, making it a promising therapeutic agent in oncology.[1][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Mechanism of Action: ATR Inhibition and Synthetic Lethality

This compound selectively binds to and inhibits the kinase activity of ATR, preventing ATR-mediated signaling.[1] This inhibition disrupts the activation of downstream DNA damage checkpoints, most notably the intra-S and G2/M checkpoints.[6] The therapeutic efficacy of this compound is particularly pronounced in tumors with existing defects in other DDR pathways, such as those with mutations in the ATM gene. This concept, known as synthetic lethality, arises because cancer cells deficient in ATM become heavily reliant on the ATR pathway for survival.[7][8] Inhibition of ATR in such a context leads to catastrophic DNA damage and cell death.

cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 This compound Intervention cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., ssDNA breaks) ATR ATR Kinase DNA_Damage->ATR activates Replication_Stress Replication Stress Replication_Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis Replication_Catastrophe Replication Catastrophe ATR->Replication_Catastrophe Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Chk1->DNA_Repair promotes Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis This compound This compound This compound->ATR inhibits

Figure 1: this compound's Mechanism of Action.

Pharmacodynamic Effects in Cancer Cells

Cell Cycle Disruption

A primary effect of this compound is the disruption of the cell cycle. Treatment with this compound leads to a delay in the S-phase progression and an accumulation of cells in the G0/G1 phase.[3][5] This is a direct consequence of inhibiting the ATR-mediated intra-S checkpoint, which is crucial for repairing DNA damage during replication.[6]

Induction of DNA Damage and Apoptosis

By inhibiting DNA repair mechanisms, this compound leads to an accumulation of DNA damage, particularly single and double-strand breaks.[3][4] This is evidenced by an increase in markers like γH2AX.[5][8] The overwhelming level of genomic instability ultimately triggers programmed cell death, or apoptosis, through caspase-dependent pathways.[3][5] This process is often referred to as "replication catastrophe" in the context of ATR inhibition.[4]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad range of human tumor cell lines as a monotherapy.[9] Its efficacy is particularly notable in preclinical models with deficiencies in DNA damage repair.[9] Furthermore, synergistic anti-tumor activity has been observed when this compound is combined with DNA-damaging chemotherapies (e.g., cisplatin, topotecan), PARP inhibitors (e.g., niraparib), or radiotherapy.[9][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the pharmacodynamics of this compound.

Cell LineCancer TypeIC50 (nM)Reference(s)
MDA-MB-231Triple-Negative Breast Cancer6-8 (for 96h)[5]
Various Pediatric Solid Tumor Cell LinesNeuroblastoma, Ewing Sarcoma, etc.2.687 - 395.7[6]
Table 1: In Vitro Anti-proliferative Activity of this compound.
Model TypeCancer Type(s)Dosing RegimenOutcomeReference(s)
Patient-Derived Xenografts (PDX)Tumors with DDR alterations40 mg/kg, twice daily, 3 days on/4 days off19% Partial Response (PR), 19% Stable Disease (SD) in 21 models.[8]
MDA-MB-231 XenograftBreast Cancer30 mg/kg or 50 mg/kg, twice daily, 3 days on/4 days offSlowed tumor growth at 30 mg/kg; Tumor size decrease at 50 mg/kg.[3]
Pediatric Solid Tumor PDXVarious40 mg/kg, twice daily, 3 days on/4 days offPronounced objective response rates.[13]
Table 2: In Vivo Efficacy of this compound Monotherapy.
Combination AgentCancer Type(s)Key FindingsReference(s)
CisplatinAdvanced Solid TumorsSynergistic effects observed preclinically, but intolerable hematologic toxicity in a Phase I trial.[11]
TopotecanRefractory Advanced Solid TumorsDisease control rate of 43% in a Phase Ia study.[12]
Niraparib (PARP inhibitor)PARP-resistant Patient-Derived XenograftsEnhanced antitumor activity compared to single agents.[10]
Copanlisib (PI3K inhibitor)Lymphoma / Tumors with DDR alterationsSynergistic antitumor effect.[10][14]
Table 3: this compound in Combination Therapies.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's pharmacodynamics. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3][5]

Start Start Cell_Culture Cell Culture & Treatment with this compound Start->Cell_Culture Harvest_Fix Harvest & Fix Cells Cell_Culture->Harvest_Fix Stain Stain with Propidium Iodide Harvest_Fix->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry Data_Analysis Data Analysis (% of cells in G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Elimusertib: A Technical Guide to Target Engagement and Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] ATR plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and apoptosis in response to DNA single-strand breaks and replication stress.[1][4] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways (such as ATM loss), there is a heightened reliance on ATR for survival.[5] By inhibiting ATR, this compound selectively targets these cancer cells, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[6][7] This technical guide provides an in-depth overview of this compound's target engagement, its effects on downstream signaling pathways, and detailed protocols for key experimental assays used to characterize its activity.

Target Engagement and Potency

This compound demonstrates potent and selective inhibition of ATR kinase. The primary measure of its target engagement is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Assay TypeReference
ATR Kinase7Biochemical Kinase Assay[2][3][8]

This compound also exhibits potent anti-proliferative activity across a broad range of human cancer cell lines, with IC50 values varying depending on the specific genetic context and dependencies of the cell line.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer100[7]
MDA-MB-453HER2+ Breast Cancer46[7]
T-47DHormone Receptor+ Breast Cancer650[7]
HT-29Colorectal Cancer160[8]
LoVoColorectal Cancer71[8]
SU-DHL-8B-cell Lymphoma9[8]
Various Pediatric Solid TumorsEwing Sarcoma, Rhabdomyosarcoma, Neuroblastoma2.687 - 395.7[1]

Downstream Signaling Pathways

This compound's inhibition of ATR kinase activity leads to the disruption of the ATR-Chk1 signaling axis, a central pathway in the DNA damage response. This results in a cascade of downstream effects, including the abrogation of cell cycle checkpoints and the accumulation of lethal DNA damage.

Diagram 1: this compound's Mechanism of Action in the ATR Signaling Pathway

Elimusertib_Mechanism DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates gH2AX γH2AX (DNA Damage Marker) DNA_Damage->gH2AX induces Chk1 Chk1 ATR->Chk1 phosphorylates This compound This compound This compound->ATR inhibits pChk1 p-Chk1 (Active) Cdc25 Cdc25 Phosphatases pChk1->Cdc25 inhibits CDKs Cyclin-Dependent Kinases (e.g., CDK1, CDK2) Cdc25->CDKs activates CellCycle Cell Cycle Progression (S and G2/M Checkpoints) CDKs->CellCycle promotes Apoptosis Apoptosis CellCycle->Apoptosis Aberrant progression leads to

Caption: this compound inhibits ATR, preventing Chk1 activation and disrupting cell cycle checkpoints.

Table 3: Effects of this compound on Downstream Signaling Molecules
MoleculeEffectMethod of DetectionReference
p-Chk1 (Phosphorylated Chk1)DecreasedWestern Blot[6]
p-Cdc2 DecreasedWestern Blot[6]
p-Rb (Phosphorylated Retinoblastoma protein)DecreasedWestern Blot[6]
γH2AX (gamma-H2AX)IncreasedWestern Blot, Immunofluorescence[6][7]
Cleaved Caspase-3 IncreasedWestern Blot[6]
Cleaved PARP IncreasedWestern Blot[6]
p-RPA32 IncreasedWestern Blot[7]
p-CDK2 (Tyr15) DecreasedWestern Blot[9]

Cellular Effects

The inhibition of ATR signaling by this compound manifests in distinct cellular phenotypes, primarily affecting cell cycle progression and viability.

Cell Cycle Arrest

This compound treatment leads to a delay in S-phase progression and an accumulation of cells in the G0/G1 phase of the cell cycle.[1][6][9]

Table 4: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
Treatment% Cells in G0/G1% Cells in S% Cells in G2/MReference
Control57.7 ± 0.6--[1]
6 nM this compound (96h)78.0 ± 1.4--[1]
8 nM this compound (96h)72.1 ± 1.3--[1]

Note: Complete cell cycle distribution data was not available in the cited source.

Induction of Apoptosis

By disrupting the DNA damage response and promoting the accumulation of unrepaired DNA damage, this compound induces apoptosis in cancer cells.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10³ to 7 x 10³ cells per well and incubate overnight.

  • Treat cells with varying concentrations of this compound (or vehicle control) and incubate for the desired period (e.g., 72-96 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[6]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate the plate overnight at 37°C in a humidified atmosphere.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[6]

Diagram 2: MTT Assay Workflow

Caption: A stepwise representation of the MTT cell viability assay protocol.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

Materials:

  • 6-well or 12-well plates

  • Appropriate cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.

  • Allow cells to adhere overnight.

  • Treat cells with this compound or vehicle control for a specified period (e.g., 48 hours).[1]

  • Remove the drug-containing medium, wash with fresh medium, and continue to culture in drug-free medium for 7-14 days, allowing colonies to form.[1]

  • When colonies are visible, aspirate the medium and gently wash with PBS.

  • Fix the colonies with a fixative solution for 10-20 minutes at room temperature.

  • Remove the fixative and stain the colonies with crystal violet solution for 10-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect and quantify specific proteins, including their phosphorylated forms, in a complex mixture.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a protein assay (e.g., BCA).

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Diagram 3: Western Blot Workflow for Phospho-Proteins

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Cell Lysis (with phosphatase inhibitors) B 2. Protein Quantification A->B C 3. Denaturation B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (overnight at 4°C) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I

Caption: Key steps in performing a western blot to detect phosphorylated proteins.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Culture and treat cells with this compound or vehicle control.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent and selective ATR inhibitor that effectively engages its target and disrupts downstream signaling pathways critical for the survival of cancer cells with high replication stress or DNA damage repair deficiencies. Its mechanism of action, characterized by the inhibition of the ATR-Chk1 axis, leads to cell cycle dysregulation, accumulation of DNA damage, and apoptosis. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other ATR inhibitors, enabling a comprehensive understanding of their cellular and molecular effects. Further research into predictive biomarkers and rational combination strategies will continue to refine the clinical application of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Elimusertib Testing in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (also known as BAY-1895344) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR pathway is crucial for survival.[3] this compound abrogates this survival mechanism by inhibiting ATR, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, a form of mitotic cell death known as replication catastrophe.[3][4] Preclinical studies have demonstrated the antitumor activity of this compound in various cancer models, particularly those with underlying defects in DDR genes such as ATM and BRCA1/2.[1][5]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly predictive preclinical platform for evaluating anti-cancer therapies.[6] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor compared to traditional cell line-derived xenografts.[6] This document provides detailed application notes and protocols for the use of PDX models in the preclinical evaluation of this compound.

Mechanism of Action of this compound

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks during replication stress.[7] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[8] By inhibiting ATR, this compound prevents this signaling cascade.[3] The resulting failure to resolve replication stress leads to the collapse of replication forks, the accumulation of double-strand breaks (DSBs), and ultimately, apoptotic cell death through replication catastrophe.[3][4]

Elimusertib_Mechanism_of_Action cluster_0 DNA Damage Response (DDR) DNA_Damage DNA Damage (e.g., Replication Stress) ssDNA ssDNA Formation DNA_Damage->ssDNA ATR ATR Kinase ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Replication_Catastrophe Replication Catastrophe ATR->Replication_Catastrophe CellCycleArrest Cell Cycle Arrest (S and G2/M phases) CHK1->CellCycleArrest DNA_Repair DNA Repair & Fork Stabilization CHK1->DNA_Repair CellCycleArrest->DNA_Repair Apoptosis Apoptosis Replication_Catastrophe->Apoptosis This compound This compound This compound->ATR

Caption: ATR signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in PDX Models

The following tables summarize the in vivo efficacy of this compound as a monotherapy in various PDX models.

Table 1: this compound Efficacy in Breast and Gastric Cancer PDX Models

PDX ModelCancer TypeKey Genetic AlterationTreatment Regimen (this compound)OutcomeReference
X151Metastatic Breast CancerBRCA2 mutation (p.Lys2777*)40 mg/kg, oral gavageSignificantly delayed tumor growth[3]
IGX-216Advanced Gastric CancerATM mutation (p.F2813fs)40 mg/kg, oral gavageSignificantly delayed tumor growth[3]
BCX.017Triple-Negative Breast CancerNo ATM expression (IHC)40 mg/kg, BID, 3 days on/4 days off, orallyPartial Response[2][5]
PDX.003.233Breast CancerGermline BRCA2 mutation40 mg/kg, BID, 3 days on/4 days off, orallyPartial Response[2]
BCX.006Breast CancerBRCA2 deletion40 mg/kg, BID, 3 days on/4 days off, orallyPartial Response[2]
BCX.024Breast CancerNo known BRCA1/2 or ATM alterations40 mg/kg, BID, 3 days on/4 days off, orallyPartial Response[2]

Table 2: this compound Efficacy in Pediatric Solid Tumor PDX Models

PDX Model CohortCancer TypeTreatment Regimen (this compound)OutcomeReference
32 PDX ModelsVarious pediatric solid tumors (Ewing sarcoma, rhabdomyosarcoma, neuroblastoma, osteosarcoma)40 mg/kg, BID, 3 days on/4 days off, orallyPronounced objective response rates; stronger antitumor effects than some standard-of-care chemotherapies[9][10][11][12]

Table 3: this compound Efficacy in PDX Models with DDR Alterations

PDX Model CohortCancer TypesKey Genetic AlterationsTreatment Regimen (this compound)OutcomeReference
21 PDX ModelsBreast, colorectal, pancreatic, endometrial, cholangiocarcinomaVarious DDR alterations (e.g., ATM, BRCA1/2)20 or 40 mg/kg, BID, 3 days on/4 days off, orally4 models had a partial response (PR) and 4 had stable disease (SD). 11 models had a significant prolongation of event-free survival.[1][5][13]

Experimental Workflow for this compound Testing in PDX Models

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in PDX models.

PDX_Workflow cluster_workflow Experimental Workflow start Patient Tumor Tissue Acquisition implant Subcutaneous Implantation into Immunodeficient Mice start->implant p0 P0 Generation & Tumor Growth implant->p0 passage Tumor Passaging (P1, P2...) & Cryopreservation p0->passage cohort Cohort Expansion (Implantation of Pn tumors) passage->cohort randomize Tumor Growth to ~150-200 mm³ & Randomization cohort->randomize treatment Treatment Initiation (Vehicle vs. This compound) randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Volume Limit) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (IHC, Western Blot, etc.) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Workflow for this compound efficacy testing in PDX models.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue in sterile collection medium (e.g., DMEM) on ice.

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice, 6-8 weeks old).[7]

  • Sterile surgical instruments (scalpels, forceps, scissors).

  • Sterile phosphate-buffered saline (PBS).

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

  • Surgical staples or sutures.

  • Animal-safe antiseptic (e.g., povidone-iodine and 70% ethanol).

Procedure:

  • Anesthetize the mouse according to IACUC-approved procedures. Confirm proper anesthetic depth by toe pinch.

  • Shave the fur on the flank or dorsal region where the tumor will be implanted.

  • Wipe the shaved area with antiseptic.

  • In a sterile biosafety cabinet, wash the patient tumor tissue with cold, sterile PBS to remove any blood or debris.

  • Using sterile instruments, mince the tumor tissue into small fragments (approximately 2-3 mm³).[14]

  • Make a small incision (approximately 5 mm) in the skin of the prepared area on the mouse.

  • Using forceps, create a subcutaneous pocket by gently separating the skin from the underlying fascia.

  • Place one to two tumor fragments into the subcutaneous pocket.[14]

  • Close the incision with a surgical staple or suture.

  • Monitor the mouse until it has fully recovered from anesthesia.

  • House the mice in a specific pathogen-free (SPF) facility and monitor for tumor growth.

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound to mice.

Materials:

  • This compound powder.

  • Vehicle solution (e.g., as specified by the manufacturer or a suitable vehicle like 0.5% methylcellulose).

  • Balance, weigh boats, spatulas.

  • Vortex mixer and/or sonicator.

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice).[13]

  • Syringes (1 mL).

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of mice to be dosed. A typical dose is 40 mg/kg.[3]

  • Weigh the this compound powder and add it to the appropriate volume of vehicle.

  • Mix thoroughly by vortexing and/or sonicating until a homogenous suspension is formed. Prepare fresh daily.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[15]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach delivery.[15]

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[13]

  • Once the needle is properly inserted, slowly administer the calculated volume of the this compound suspension. The maximum recommended volume is 10 mL/kg.[13]

  • Gently withdraw the needle.

  • Monitor the mouse for any signs of distress.

In Vivo Efficacy Studies in PDX Models

This protocol outlines the procedure for conducting an efficacy study once PDX tumors are established.

Materials:

  • A cohort of PDX-bearing mice with tumor volumes of approximately 150-200 mm³.

  • Calipers for tumor measurement.

  • Balance for weighing mice.

  • Prepared this compound and vehicle solutions.

  • Data collection sheets or software.

Procedure:

  • When tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Record the initial tumor volume and body weight for each mouse. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[16]

  • Administer this compound or vehicle to the respective groups according to the planned schedule (e.g., twice daily, 3 days on, 4 days off).[1][5]

  • Measure tumor volume and body weight 2-3 times per week.[7]

  • Monitor the mice daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

  • Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration.

  • At the end of the study, euthanize the mice according to IACUC-approved methods.

  • Excise the tumors for downstream pharmacodynamic analysis.

Pharmacodynamic Analysis: Immunohistochemistry (IHC)

This protocol describes the staining of PDX tumor tissue for the DNA damage marker γH2AX.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections on slides.

  • Xylene and graded ethanol series (100%, 95%, 70%).

  • Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0).[10]

  • Pressure cooker or water bath for heat-induced epitope retrieval (HIER).

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase.

  • Blocking buffer (e.g., 5% normal goat serum in PBST).

  • Primary antibody against γH2AX.

  • Biotinylated secondary antibody.

  • Streptavidin-HRP conjugate.

  • DAB substrate kit.

  • Hematoxylin for counterstaining.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).[12]

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 85% (1 minute), 75% (1 minute).[9]

    • Rinse with distilled water.[9]

  • Antigen Retrieval:

    • Perform HIER by heating the slides in antigen retrieval buffer (e.g., in a pressure cooker at 120°C for 2.5 minutes).[9]

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.[9]

    • Wash with PBST (2 x 2 minutes).

    • Apply blocking buffer and incubate for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash with PBST (3 x 2 minutes).

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBST (3 x 2 minutes).

    • Incubate with streptavidin-HRP for 30 minutes at room temperature.

    • Wash with PBST (3 x 2 minutes).

  • Detection and Counterstaining:

    • Apply DAB substrate and incubate until the desired stain intensity develops (typically 2-10 minutes).

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin for 1-3 minutes.[9]

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and xylene.

    • Coverslip the slides using a permanent mounting medium.

Pharmacodynamic Analysis: Cell Cycle Analysis by Flow Cytometry

This protocol describes the preparation of cells from PDX tumors for cell cycle analysis using propidium iodide (PI) staining.

Materials:

  • Freshly excised PDX tumor tissue.

  • Collagenase/Dispase or similar tissue dissociation enzyme cocktail.

  • Cell strainers (e.g., 70 µm).

  • Red blood cell lysis buffer (optional).

  • Cold PBS.

  • Cold 70% ethanol.

  • RNase A solution (100 µg/mL).[17]

  • Propidium iodide (PI) staining solution (50 µg/mL).[17]

  • Flow cytometer.

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the fresh tumor tissue into small pieces in a petri dish with cold PBS.

    • Digest the tissue with a dissociation enzyme cocktail according to the manufacturer's instructions to obtain a single-cell suspension.

    • Filter the cell suspension through a cell strainer to remove clumps.

    • If necessary, treat with red blood cell lysis buffer.

    • Wash the cells with cold PBS and count them.

  • Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 70%.[17]

    • Fix on ice for at least 30 minutes or at -20°C for longer storage.[17]

  • Staining:

    • Centrifuge the fixed cells to pellet and carefully decant the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the pellet in RNase A solution and incubate at 37°C for 30 minutes.[2]

    • Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate gating strategies to exclude doublets and debris.

    • Acquire data for at least 10,000 single-cell events.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

Application Notes and Protocols for Elimusertib in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for the use of Elimusertib, a potent and selective ATR kinase inhibitor, in preclinical mouse models of cancer.

Introduction

This compound is an orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR is activated in response to single-strand DNA breaks and replication stress, initiating a signaling cascade to promote cell cycle arrest, DNA repair, and cell survival.[2] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptotic cell death in cancer cells, particularly those with existing defects in other DDR pathways like ATM deficiency.[3][4]

Mechanism of Action: The ATR-Chk1 Signaling Pathway

Upon DNA damage or replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, with Checkpoint Kinase 1 (Chk1) being a key effector. Phosphorylation of Chk1 at sites such as Ser345 leads to its activation.[5][6] Activated Chk1 then phosphorylates and regulates various downstream targets, including the Cdc25 family of phosphatases, to induce cell cycle arrest, primarily at the G2/M and S phases.[2][7] this compound's inhibition of ATR prevents the phosphorylation and activation of Chk1, thereby abrogating the downstream signaling cascade. This leads to an inability to arrest the cell cycle in the presence of DNA damage, forcing cells into mitosis with unrepaired DNA, a process known as mitotic catastrophe, which ultimately results in apoptosis.[7][8] A key biomarker of this compound's activity is the reduction of phosphorylated Chk1 (p-Chk1) and an increase in markers of DNA double-strand breaks, such as phosphorylated histone H2AX (γ-H2AX).[4][7]

Elimusertib_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR-Chk1 Pathway cluster_2 This compound Action cluster_3 Downstream Effects DNA_Damage DNA Damage (e.g., ssDNA breaks) ATR ATR DNA_Damage->ATR Activates p_ATR p-ATR (Active) ATR->p_ATR Chk1 Chk1 p_ATR->Chk1 Phosphorylates p_Chk1 p-Chk1 (Active) (Ser345) Chk1->p_Chk1 Cdc25 Cdc25 Phosphatases p_Chk1->Cdc25 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) p_Chk1->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe This compound This compound This compound->p_ATR Inhibits p_Cdc25 p-Cdc25 (Inactive) Cdc25->p_Cdc25 Cdc25->Mitotic_Catastrophe Forced Mitotic Entry CDK_Cyclin CDK/Cyclin Complexes p_Cdc25->CDK_Cyclin Inhibits activation of CDK_Cyclin->Cell_Cycle_Arrest Leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Experimental_Workflow cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis Tumor_Implantation Tumor Implantation (CDX or PDX) Tumor_Growth Tumor Growth to ~200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Euthanasia at Endpoint Monitoring->Endpoint Tumor_Harvest Tumor Harvest Endpoint->Tumor_Harvest Western_Blot Western Blot (p-Chk1, etc.) Tumor_Harvest->Western_Blot IHC Immunohistochemistry (γ-H2AX, etc.) Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry (Cell Cycle) Tumor_Harvest->Flow_Cytometry

References

Application Notes and Protocols for Western Blot Analysis of p-CHK1 (Ser345) Following Elimusertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Checkpoint Kinase 1 (CHK1) phosphorylation at serine 345 (p-CHK1 Ser345) by Western blot following treatment with Elimusertib, a potent and selective ATR inhibitor. This compound targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Inhibition of ATR by this compound prevents the activation of its downstream target, CHK1, leading to a reduction in CHK1 phosphorylation. This abrogation of the ATR-CHK1 signaling pathway is a key mechanism of this compound's anti-tumor activity, particularly in cancers with existing DNA damage or replication stress.[1][2][3][4]

Monitoring the phosphorylation status of CHK1 is a crucial pharmacodynamic biomarker to assess the biological activity of this compound in both preclinical and clinical settings.[5][6] Western blotting is a widely used technique to quantify the changes in p-CHK1 levels in response to drug treatment.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.

Elimusertib_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR-CHK1 Signaling Pathway cluster_2 Therapeutic Intervention DNA_Damage DNA Damage (e.g., single-strand breaks) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) (Active) CellCycleArrest Cell Cycle Arrest DNA Repair pCHK1->CellCycleArrest promotes This compound This compound This compound->ATR inhibits

Caption: Mechanism of this compound action on the ATR-CHK1 signaling pathway.

Western_Blot_Workflow Start Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-CHK1 Ser345) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End Results Analysis->End

Caption: Experimental workflow for Western blot analysis of p-CHK1.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effect of this compound on p-CHK1 levels as determined by Western blot analysis in various cancer cell lines. The data is presented as a percentage of the control (untreated) group to facilitate comparison across different studies and experimental conditions.

Cell LineThis compound ConcentrationTreatment Durationp-CHK1 (Ser345) Level (% of Control)Reference
MDA-MB-231 (Triple Negative Breast Cancer)6 nM72 hoursDecreased[1]
MDA-MB-231 (Triple Negative Breast Cancer)8 nM72 hoursDecreased[1]
MDA-MB-231 (Triple Negative Breast Cancer)6 nM96 hoursFurther Decreased[1]
MDA-MB-231 (Triple Negative Breast Cancer)8 nM96 hoursFurther Decreased[1]
Ovarian Cancer Cell Lines (Sensitive)Varies (IC50)Not SpecifiedHigher basal p-CHK1 correlates with sensitivity[7]
TP53-mutant AML CellsNot SpecifiedNot SpecifiedSuppressed[8]

Note: The term "Decreased" or "Suppressed" indicates a visually confirmed reduction in the p-CHK1 band intensity on the Western blot as reported in the cited literature. For precise quantification, densitometric analysis of the Western blot bands is required.

Detailed Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, OVCAR-3) in appropriate cell culture dishes or plates and allow them to adhere and reach 60-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

II. Sample Preparation: Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

III. Western Blot Protocol
  • Sample Preparation for SDS-PAGE:

    • Take an equal amount of protein (e.g., 20-40 µg) from each sample and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Include a pre-stained protein ladder to monitor the protein separation and molecular weight.

    • Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often recommended.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against p-CHK1 (Ser345) in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).[9][10][11][12][13]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]

    • As a loading control, a separate membrane can be incubated with an antibody against total CHK1 or a housekeeping protein (e.g., β-actin, GAPDH).

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-CHK1 signal to the corresponding total CHK1 or housekeeping protein signal to account for any variations in protein loading.

    • Express the results as a fold change or percentage relative to the vehicle-treated control.

References

Application Notes and Protocols: Measuring DNA Damage Induced by Elimusertib Using the Comet Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the comet assay for the assessment of DNA damage induced by Elimusertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1][2][3] this compound's mechanism of action involves the disruption of the DNA damage response (DDR) pathway, leading to an accumulation of DNA damage and subsequent apoptosis in cancer cells.[4][5] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[6]

Data Presentation

While specific quantitative data from comet assays with this compound is not publicly available in comprehensive tables, published research indicates a significant increase in DNA damage upon treatment. The following table summarizes the qualitative findings from studies on breast cancer cell lines.

Cell LineAssay TypeThis compound ConcentrationObserved Effect on DNA DamageReference
MDA-MB-453Alkaline Comet AssayNot specifiedSignificant elongation of comet tails, indicating increased single-stranded DNA breaks.[7]
MDA-MB-231Alkaline Comet AssayNot specifiedSignificant elongation of comet tails, indicating increased single-stranded DNA breaks.[7]

Experimental Protocols

Detailed methodologies for performing both alkaline and neutral comet assays to measure single- and double-strand DNA breaks, respectively, are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound-induced DNA damage.[8][9][10][11][12][13]

Alkaline Comet Assay Protocol (for single- and double-strand breaks)

This protocol is optimized for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Cell scrapers

  • Microcentrifuge tubes

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate; adjust to pH 10 with NaOH. Add 1% Triton X-100 and 10% DMSO fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I, ethidium bromide)

  • Deionized water

  • Coplin jars or staining dishes

  • Electrophoresis power supply and tank

  • Fluorescence microscope with appropriate filters

  • Image analysis software for comet scoring

Procedure:

  • Slide Preparation:

    • Coat clean, frosted microscope slides with a thin layer of 1% NMP agarose in deionized water.

    • Allow the agarose to solidify completely at room temperature.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle-treated control group.

  • Cell Harvesting and Embedding:

    • Harvest cells by trypsinization or using a cell scraper.

    • Wash the cells with ice-cold PBS and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (melted and cooled to 37°C).

    • Pipette the cell/agarose mixture onto the pre-coated slides and spread evenly.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Immerse the slides in ice-cold lysis solution in a coplin jar.

    • Incubate at 4°C for at least 1 hour (can be extended overnight).

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer until the slides are fully submerged.

    • Allow the DNA to unwind for 20-40 minutes in the buffer.

    • Perform electrophoresis at a low voltage (e.g., 25V) and high amperage (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and gently wash them three times with neutralization buffer for 5 minutes each.

    • Stain the slides with a suitable DNA intercalating dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.

Neutral Comet Assay Protocol (for double-strand breaks)

This protocol is specifically designed to detect double-strand DNA breaks.

Materials:

  • Same as for the alkaline comet assay, with the following exceptions:

  • Neutral lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, pH 9.5. Add 1% Triton X-100 and 10% DMSO fresh).

  • Neutral electrophoresis buffer (100 mM Tris, 300 mM sodium acetate, pH 8.3).

Procedure:

  • Slide Preparation, Cell Culture, Treatment, Harvesting, and Embedding:

    • Follow steps 1-3 of the alkaline comet assay protocol.

  • Lysis:

    • Immerse the slides in neutral lysis buffer.

    • Incubate at 4°C for at least 1 hour.

  • Electrophoresis:

    • Remove slides from the lysis buffer and wash them three times with neutral electrophoresis buffer for 5 minutes each.

    • Place the slides in a horizontal electrophoresis tank filled with chilled neutral electrophoresis buffer.

    • Perform electrophoresis at a low voltage (e.g., 20-25V) for 45-60 minutes at 4°C.

  • Neutralization and Staining:

    • Follow step 6 of the alkaline comet assay protocol.

  • Visualization and Analysis:

    • Follow step 7 of the alkaline comet assay protocol to visualize and quantify double-strand DNA breaks.

Mandatory Visualizations

This compound's Mechanism of Action: ATR Inhibition and DNA Damage

Elimusertib_Mechanism cluster_1 ATR Signaling Pathway DNA_Damage DNA Damage (e.g., stalled replication forks) ATR ATR Kinase DNA_Damage->ATR activates DNA_Damage_Accumulation Accumulation of DNA Damage CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M checkpoints) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes This compound This compound This compound->ATR inhibits Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis leads to

Caption: this compound inhibits ATR, disrupting DNA repair and leading to apoptosis.

Experimental Workflow: Comet Assay for DNA Damage Assessment

Comet_Assay_Workflow start Start: Cell Culture treatment Treatment with this compound (and controls) start->treatment harvesting Cell Harvesting and Counting treatment->harvesting embedding Embedding Cells in LMP Agarose on Slides harvesting->embedding lysis Cell Lysis (Alkaline or Neutral) embedding->lysis electrophoresis Electrophoresis (Alkaline or Neutral) lysis->electrophoresis neutralization Neutralization electrophoresis->neutralization staining DNA Staining neutralization->staining visualization Fluorescence Microscopy staining->visualization analysis Image Analysis and Quantification of DNA Damage visualization->analysis end End: Results analysis->end

Caption: Workflow for measuring DNA damage using the comet assay.

References

Application Notes and Protocols for Annexin V Staining to Detect Apoptosis Following Elimusertib Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Annexin V staining for the detection and quantification of apoptosis in cancer cell lines following treatment with Elimusertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.

Introduction

This compound is an orally available inhibitor of ATR kinase, a critical component of the DNA damage response (DDR) pathway.[1] By inhibiting ATR, this compound prevents the activation of DNA damage checkpoints, leading to the disruption of DNA repair mechanisms and subsequent induction of apoptosis in cancer cells.[1] This makes this compound a promising therapeutic agent, particularly in tumors with existing DNA damage or replication stress.[2][3]

Annexin V staining is a widely used and reliable method for detecting early-stage apoptosis. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells for detection by flow cytometry.[4] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

These notes provide detailed protocols for treating cells with this compound, staining with Annexin V, and analyzing the results, along with quantitative data from preclinical studies and diagrams illustrating the mechanism and workflow.

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism involves the inhibition of the ATR/Chk1 signaling pathway.[6][7] This disruption of the DDR leads to an accumulation of DNA damage and replication stress, particularly in rapidly dividing cancer cells.[2][8] The inability to repair this damage triggers a cascade of events culminating in programmed cell death, or apoptosis. Key downstream effects include cell cycle arrest, increased production of reactive oxygen species (ROS), mitochondrial damage, and the activation of executioner caspases such as caspase-3 and caspase-7, along with cleavage of Poly (ADP-ribose) polymerase (PARP).[6][9]

cluster_0 Cellular Stress cluster_1 ATR/Chk1 Pathway cluster_2 Apoptotic Cascade DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Mitochondria Mitochondrial Damage CellCycle Cell Cycle Checkpoint Activation & DNA Repair Chk1->CellCycle activates This compound This compound This compound->ATR inhibits CellCycle->DNA_Damage (Blocked) CellCycle->Mitochondria leads to Caspases Caspase-9, Caspase-3, Caspase-7 Activation Mitochondria->Caspases initiates PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits the ATR/Chk1 pathway, leading to apoptosis.

Quantitative Data: Apoptosis in MDA-MB-231 Cells

The following table summarizes the dose- and time-dependent increase in apoptosis observed in MDA-MB-231 triple-negative breast cancer cells after exposure to this compound, as measured by Annexin V staining.[6]

Treatment GroupDuration (hours)Total Apoptotic Cells (%)
Control (Untreated)72Baseline
6 nM this compound7225.1 ± 2.2
8 nM this compound7228.1 ± 2.2
Control (Untreated)96Baseline
6 nM this compound9640.9 ± 1.7
8 nM this compound9661.7 ± 1.2

Data presented as mean ± standard deviation.

Experimental Protocols

This section provides a detailed protocol for the induction of apoptosis using this compound and subsequent analysis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials and Reagents
  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes and flow cytometry tubes

  • Flow cytometer

Experimental Workflow

cluster_0 Cell Treatment cluster_1 Cell Preparation cluster_2 Staining cluster_3 Analysis Seed 1. Seed Cells Treat 2. Treat with this compound (e.g., 6-8 nM for 72-96h) Seed->Treat Harvest 3. Harvest Cells Treat->Harvest Wash 4. Wash with cold PBS Harvest->Wash Resuspend 5. Resuspend in 1X Binding Buffer Wash->Resuspend Add_Annexin 6. Add Annexin V-FITC Resuspend->Add_Annexin Add_PI 7. Add Propidium Iodide (PI) Add_Annexin->Add_PI Incubate 8. Incubate (15 min, RT, dark) Add_PI->Incubate Acquire 9. Acquire on Flow Cytometer Incubate->Acquire Analyze 10. Analyze Data (Quadrant Analysis) Acquire->Analyze

Caption: Experimental workflow for Annexin V staining after this compound treatment.
Step-by-Step Protocol

1. Cell Seeding and Treatment: a. Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator. c. Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose. d. Replace the medium in the wells with the medium containing the desired concentrations of this compound or vehicle control. e. Incubate the cells for the desired time period (e.g., 72 or 96 hours).[6]

2. Cell Harvesting: a. For adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.[5] b. For suspension cells: Collect the cells directly from the culture flask.[5] c. Transfer the cell suspension to a microcentrifuge tube. Centrifuge at 300-400 x g for 5 minutes at room temperature.[5][10]

3. Cell Washing and Resuspension: a. Discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. b. Carefully discard the supernatant and resuspend the cell pellet in 1X Annexin Binding Buffer.[10] c. Determine the cell concentration and adjust it to approximately 1 x 10⁶ cells/mL in 1X Binding Buffer.[5]

4. Staining with Annexin V-FITC and PI: a. Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.[11] b. Add 5 µL of Annexin V-FITC to the cell suspension.[5][10] c. Gently vortex the tube and incubate for 15 minutes at room temperature (20-25°C) in the dark.[4][11] d. Add 5 µL of Propidium Iodide (PI) staining solution.[5][10] e. Add 400 µL of 1X Binding Buffer to each tube.[4][11]

5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour) to ensure data accuracy.[11] b. Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. c. For each sample, collect a minimum of 10,000 events. d. Create a dot plot of FITC (Annexin V) versus PI. Use quadrant analysis to differentiate the cell populations:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. e. The percentage of total apoptotic cells is typically calculated by summing the percentages of cells in the lower-right and upper-right quadrants.

Conclusion

The combination of this compound treatment and Annexin V staining provides a robust method for investigating the pro-apoptotic effects of ATR inhibition. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding the cellular response to this promising anti-cancer agent. Accurate quantification of apoptosis is crucial for determining drug efficacy and elucidating the molecular mechanisms of action in drug development.[5]

References

Application Notes and Protocols: Detecting Elimusertib-Induced DNA Fragmentation with the TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection and quantification of DNA fragmentation induced by the ATR inhibitor, Elimusertib (BAY-1895344). This document includes an overview of the underlying principles, detailed experimental protocols, and data presentation guidelines.

Introduction

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR) pathway. By inhibiting ATR, this compound disrupts DNA damage checkpoint activation and repair, leading to an accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.[1][2] A hallmark of apoptosis is the enzymatic cleavage of DNA into smaller fragments.[3][4] The TUNEL assay is a widely used method to detect these DNA fragments in situ, thereby providing a reliable measure of apoptotic cell death.[5]

The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[5][6] This labeling allows for the identification and quantification of apoptotic cells using fluorescence microscopy or flow cytometry.[7]

Signaling Pathway of this compound-Induced DNA Fragmentation

This compound targets the ATR kinase, which is a key sensor of single-stranded DNA (ssDNA) and replication stress.[8] In cancer cells, which often exhibit high levels of replication stress, ATR activity is critical for maintaining genomic integrity and cell survival.[8][9] Inhibition of ATR by this compound leads to the collapse of replication forks, the accumulation of DNA double-strand breaks, and ultimately, cell death through apoptosis.[2][9][10]

Elimusertib_Pathway cluster_0 Cellular Processes cluster_1 ATR Signaling cluster_2 Apoptotic Cascade Replication_Stress Replication Stress ATR ATR Kinase Replication_Stress->ATR activates DNA_Damage DNA Damage DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Apoptosis Apoptosis ATR->Apoptosis prevents CHK1->Cell_Cycle_Arrest DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation This compound This compound This compound->ATR inhibits This compound->Apoptosis induces TUNEL_Workflow start Start cell_culture 1. Cell Culture & Treatment - Plate cells - Treat with this compound and controls start->cell_culture end End fixation 2. Fixation - Use 4% paraformaldehyde to preserve cell morphology cell_culture->fixation permeabilization 3. Permeabilization - Use Triton X-100 or Proteinase K to allow reagent entry fixation->permeabilization tunel_reaction 4. TUNEL Reaction - Incubate with TdT enzyme and labeled dUTPs (e.g., FITC-dUTP) permeabilization->tunel_reaction staining 5. Counterstaining (Optional) - Stain nuclei with DAPI or Propidium Iodide tunel_reaction->staining analysis 6. Analysis - Fluorescence Microscopy or Flow Cytometry staining->analysis analysis->end

References

Application Notes and Protocols for Elimusertib Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] ATR is activated by single-stranded DNA breaks and replication stress, common features of cancer cells.[2][3] By inhibiting ATR, this compound can induce synthetic lethality in tumors with specific DDR defects, such as ATM loss, and can sensitize cancer cells to DNA-damaging agents like chemotherapy and PARP inhibitors.[4][5] These application notes provide a comprehensive overview of the experimental design for preclinical and early-phase clinical studies of this compound in combination with other anti-cancer agents.

Preclinical Combination Therapy Experimental Design

In Vitro Assays

Objective: To determine the synergistic anti-tumor activity of this compound in combination with other agents and to elucidate the underlying mechanisms.

Key Experiments:

  • Cell Viability Assays: To assess the cytotoxic effects of monotherapy and combination therapy.

  • Apoptosis Assays: To quantify the induction of programmed cell death.

  • Western Blotting: To analyze the modulation of key signaling proteins in the DDR pathway.

  • Comet Assays: To measure DNA damage.

Table 1: Summary of In Vitro Data for this compound Combination Therapies

Combination AgentCell Line(s)Assay TypeKey FindingsReference(s)
Cisplatin Lung and bladder cancer cell linesNot specifiedEnhanced activity with the combination.[6]
Copanlisib (PI3K inhibitor) Lymphoma cell lines (HAIR-M, Z138, RI-1, DOHH2)MTT Assay, Apoptosis AssaySynergistic anti-tumor activity observed.[7][8]
Niraparib (PARP inhibitor) 22RV1 (mCRPC xenograft model)Not specifiedStrong synergistic antitumor activity.
Various Chemotherapies Biliary tract cancer cell lines (SNU478, SNU869)MTT Assay, Colony-forming AssaysSynergistic effects observed.
In Vivo Models

Objective: To evaluate the in vivo efficacy and tolerability of this compound combination therapies in relevant animal models.

Key Models:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunocompromised mice.

  • Patient-Derived Xenografts (PDX): Patient tumor tissue is directly implanted into immunocompromised mice, better-recapturing human tumor heterogeneity.[9][10]

Table 2: Summary of In Vivo Data for this compound Combination Therapies

Combination AgentAnimal ModelDosing Schedule (this compound)Key Efficacy EndpointsKey FindingsReference(s)
Copanlisib PDX (Cholangiocarcinoma with PIK3CA mutation and ATM loss)20 mg/kgEvent-Free Survival (EFS-2)Improved EFS compared to monotherapy.[9]
Niraparib PDX (PARP-resistant models)Not specifiedAntitumor ActivityEnhanced antitumor activity compared to single agents.[4][9]
Niraparib 22RV1 mCRPC xenograft20-40 mg/kg BID, 3 days on/4 days off or 3 days on/11 days offTumor Area MeasurementConcurrent, discontinuous schedule provided the best efficacy and tolerability.
Cisplatin Not specifiedNot specifiedNot specifiedPreclinical data suggested synergy.[3]

Clinical Trial Experimental Design

Objective: To determine the safety, tolerability, recommended Phase 2 dose (RP2D), and preliminary efficacy of this compound combination therapies in patients with advanced solid tumors.

Common Study Design: Phase I/Ib, open-label, multicenter, 3+3 dose-escalation studies are commonly employed.[3][6]

Table 3: Summary of this compound Combination Clinical Trial Designs

Combination AgentPhasePatient PopulationPrimary EndpointsDosing Schedule ExampleKey Findings/StatusReference(s)
Pembrolizumab IAdvanced solid tumorsDose-Limiting Toxicities (DLTs), RP2DNot specifiedOngoing[1]
Cisplatin IbAdvanced solid tumorsMTD, SafetyThis compound: 20 mg BID, Days 2 & 9; Cisplatin: 60 mg/m² IV, Day 1 (21-day cycle)Hematologic toxicity required dose de-escalation; modest activity. Further evaluation not warranted.[3][11][12][13]
Gemcitabine IPancreatic, ovarian, and other advanced solid tumorsBest dose, side effectsNot specifiedOngoing[2]
Niraparib IbAdvanced solid tumors and ovarian cancerMTD, RP2DNot specifiedOngoing[14][15][16]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (WST-1 Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[17]

  • Drug Treatment: Treat the cells with serial dilutions of this compound, the combination agent, or the combination of both for 24-96 hours.[17] Include a vehicle control (e.g., DMSO).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each treatment condition.

Protocol 2: Western Blotting for DDR Pathway Analysis
  • Cell Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key DDR proteins (e.g., p-ATR, ATR, p-Chk1, Chk1, γH2AX, β-actin as a loading control) overnight at 4°C.[17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 3: In Vivo Xenograft Efficacy Study
  • Cell/Tissue Implantation: Implant cancer cells or patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., ~40 mm²), randomize the mice into treatment groups (vehicle control, this compound alone, combination agent alone, and combination therapy).[18]

  • Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage for this compound). A common intermittent schedule for this compound is twice daily for 3 days on, followed by 4 days off.[18]

  • Monitoring: Measure tumor volume and mouse body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum volume or if there are signs of toxicity (e.g., >20% body weight loss).

  • Data Analysis: Analyze tumor growth inhibition, event-free survival, and changes in body weight. Tumors can be harvested for pharmacodynamic analysis (e.g., western blotting or IHC).

Mandatory Visualizations

Signaling Pathway Diagram

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR_Activation ATR Activation DNA_Damage->ATR_Activation Chk1 Chk1 ATR_Activation->Chk1 phosphorylates DNA_Repair DNA Repair ATR_Activation->DNA_Repair This compound This compound This compound->ATR_Activation inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis

Caption: ATR Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

In_Vivo_Xenograft_Workflow Start Tumor Cell/Tissue Implantation in Mice Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound + Partner) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) Treatment->Monitoring Endpoint Endpoint Criteria Met (Tumor size / Toxicity) Monitoring->Endpoint Analysis Data Analysis (TGI, EFS, etc.) Endpoint->Analysis PD_Analysis Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis End Study Conclusion Analysis->End PD_Analysis->End

Caption: In Vivo Xenograft Experimental Workflow.

Logical Relationship Diagram

Combination_Therapy_Logic Cancer_Cell Cancer Cell with Replication Stress / DDR Defects This compound This compound (ATR Inhibition) Cancer_Cell->this compound Partner_Drug Combination Partner (e.g., PARPi, Chemo) Cancer_Cell->Partner_Drug Inhibit_Repair Inhibition of DNA Repair This compound->Inhibit_Repair Increase_Damage Increased DNA Damage Partner_Drug->Increase_Damage Synergy Synergistic Cell Death (Apoptosis) Inhibit_Repair->Synergy Increase_Damage->Synergy

Caption: Rationale for this compound Combination Therapy.

References

Troubleshooting & Optimization

Technical Support Center: Managing Elimusertib-Induced Hematological Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicities observed with Elimusertib treatment in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common hematological toxicities observed with this compound in in vivo studies?

A1: The most frequently reported hematological toxicities associated with this compound and other ATR inhibitors are anemia, neutropenia, and thrombocytopenia.[1][2] These effects are considered on-target toxicities due to the critical role of the ATR kinase in the DNA damage response of highly proliferative hematopoietic stem and progenitor cells.

Q2: At what dose levels do hematological toxicities typically appear in preclinical models?

A2: The onset and severity of hematological toxicities are dose-dependent. In preclinical mouse models, doses of 20 mg/kg and 40 mg/kg administered twice daily on a "3 days on, 4 days off" schedule have shown anti-tumor efficacy, but hematological adverse events are a known complication at these levels.[3] A pediatric clinical trial noted grade 3 anemia and neutropenia, and grade 4 lymphopenia at a dose of 24 mg/m²/dose. It is crucial to perform dose-escalation studies in your specific animal model and strain to determine the maximum tolerated dose (MTD).

Q3: Is the hematological toxicity induced by this compound reversible?

A3: Yes, studies with ATR inhibitors have shown that hematological toxicities, such as anemia, are generally reversible.[4] Implementing intermittent dosing schedules, for example, "3 days on, 4 days off" or "3 days on, 11 days off," can help mitigate these toxicities by allowing for the recovery of hematopoietic cells.[2][4]

Q4: What is the underlying mechanism of this compound-induced anemia?

A4: Recent evidence suggests that ATR inhibitor-induced anemia is linked to the induction of ferroptosis, an iron-dependent form of programmed cell death, in early-stage erythroblasts.[4] These rapidly dividing red blood cell precursors have high levels of reactive oxygen species (ROS), making them particularly susceptible to ATR inhibition.[4]

Troubleshooting Guides

Issue 1: Significant Drop in Red Blood Cell Count (Anemia)

Symptoms:

  • Pale paws and ears in mice.

  • Lethargy and reduced activity.

  • Significant decrease in hematocrit (Hct) and hemoglobin (Hgb) levels in complete blood count (CBC) analysis.

Possible Causes:

  • This compound is inhibiting the proliferation and differentiation of erythroid progenitor cells in the bone marrow.[4]

  • Induction of ferroptosis in early-stage erythroblasts.[4]

Troubleshooting Steps:

  • Confirm with CBC: Perform a complete blood count to quantify the extent of anemia.

  • Dose Reduction/Schedule Modification: Consider reducing the dose of this compound or modifying the dosing schedule to include longer drug-free intervals (e.g., from "3 days on, 4 days off" to "3 days on, 11 days off") to allow for erythroid recovery.[2]

  • Supportive Care:

    • Erythropoietin (EPO): While supplemental EPO may not completely abrogate the effects of ATR inhibition on erythroblasts, it can be considered to support red blood cell production.[4]

    • Iron Supplementation: Ensure adequate iron availability, as ferroptosis is an iron-dependent process.

    • Blood Transfusion: In cases of severe, life-threatening anemia, blood transfusions may be necessary.

Issue 2: Severe Decrease in Neutrophil Count (Neutropenia)

Symptoms:

  • Increased susceptibility to infections.

  • A significant drop in absolute neutrophil count (ANC) in CBC analysis.

Possible Causes:

  • This compound is suppressing the proliferation and differentiation of myeloid progenitor cells in the bone marrow.

Troubleshooting Steps:

  • Confirm with CBC and Differential: A complete blood count with a differential is essential to confirm neutropenia.

  • Aseptic Technique: Maintain strict aseptic conditions during all procedures to minimize the risk of infection in neutropenic animals.

  • Prophylactic Antibiotics: Consider the use of broad-spectrum antibiotics in severely neutropenic animals to prevent opportunistic infections.

  • Dose Modification: Reduce the dose or alter the schedule of this compound administration.

  • Supportive Care (Growth Factors):

    • Granulocyte Colony-Stimulating Factor (G-CSF): Administration of G-CSF can be used to stimulate the production of neutrophils and shorten the duration of severe neutropenia. Prophylactic use of G-CSF is recommended for chemotherapy regimens with a high risk of febrile neutropenia.

Issue 3: Low Platelet Count (Thrombocytopenia)

Symptoms:

  • Spontaneous bleeding, petechiae, or bruising.

  • A significant reduction in platelet count in CBC analysis.

Possible Causes:

  • This compound is interfering with megakaryopoiesis (platelet production) in the bone marrow.

Troubleshooting Steps:

  • Confirm with CBC: A platelet count from a CBC will confirm thrombocytopenia.

  • Careful Handling: Handle animals with care to avoid trauma that could lead to bleeding.

  • Dose Adjustment: Lower the dose of this compound or adjust the treatment schedule.

  • Supportive Care:

    • Stem Cell Factor (SCF): SCF has been shown to protect megakaryocytic precursors from drug-induced apoptosis and can help in the recovery of platelet counts.[5]

    • Platelet Transfusion: For severe, active bleeding, platelet transfusions may be required.

Quantitative Data Summary

Table 1: Preclinical In Vivo Dosing of this compound and Observed Effects

Animal ModelDose and ScheduleObserved Anti-Tumor EfficacyReported Hematological ObservationsCitation
Mouse Xenograft30 mg/kg, twice daily, 3 days on/4 days offSlowed tumor growthHematological toxicities, including anemia, are a known challenge for ATR inhibitors.[6]
Mouse Xenograft50 mg/kg, twice daily, 3 days on/4 days offDecrease in tumor sizeHematological toxicities, including anemia, are a known challenge for ATR inhibitors.[6]
Pediatric PDX40 mg/kg, twice daily, 3 days on/4 days offPronounced objective response ratesNot explicitly detailed in this study, but hematological toxicities are a class effect.[2]

Table 2: Clinical Observations of this compound-Induced Hematological Toxicities (for context)

Clinical Trial PhaseDose and ScheduleGrade ≥3 AnemiaGrade ≥3 NeutropeniaCitation
Phase 1b (Expansion)40 mg, twice daily, 3 days on/4 days off65.7%34.3% (Grade 3), 13.3% (Grade 4)
Phase 1b (Alt. Schedule)60-120 mg, twice daily, 3 days on/11 days offReduced rates compared to the 3 on/4 off schedule.Reduced rates compared to the 3 on/4 off schedule.[2]
Pediatric Phase 124 mg/m², twice daily, 3 days/weekGrade 3 observed in 3 of 8 patientsGrade 3 observed in 4 of 8 patients

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity in Mice
  • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.

  • On-Treatment Monitoring:

    • Collect blood samples at regular intervals throughout the study. A recommended frequency is once to twice weekly, and at the expected nadir (lowest blood cell count), which for many chemotherapeutics is between days 7 and 14 post-treatment initiation.

    • Perform a CBC with differential on all samples to determine red blood cell count, hemoglobin, hematocrit, white blood cell count (with neutrophil, lymphocyte, etc., breakdown), and platelet count.

  • Clinical Observation: Monitor animals daily for clinical signs of toxicity such as lethargy, pale extremities, signs of infection, or bleeding. Record body weight at least twice weekly.

  • Data Analysis: Plot the mean cell counts for each group over time to visualize the kinetics of myelosuppression and recovery.

Protocol 2: Bone Marrow Analysis (Colony-Forming Unit Assay)

This assay assesses the impact of this compound on the proliferative capacity of hematopoietic progenitor cells.

  • Bone Marrow Harvest: At selected time points post-treatment, euthanize mice and harvest bone marrow from the femurs and tibias under sterile conditions.

  • Cell Suspension: Create a single-cell suspension of the bone marrow cells in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium).

  • Cell Counting: Perform a nucleated cell count.

  • Plating: Plate a defined number of bone marrow cells in a methylcellulose-based medium supplemented with a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) that support the growth of various hematopoietic colonies (CFU-GM for granulocyte-macrophage, BFU-E for early erythroid progenitors).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.

  • Colony Counting: Enumerate the different types of colonies under a microscope based on their morphology.

  • Analysis: Compare the number and size of colonies from this compound-treated animals to those from vehicle-treated controls to quantify the effect on progenitor cell function.

Visualizations

Elimusertib_ATR_Pathway_Hematopoiesis cluster_elimination This compound Action cluster_atr ATR Signaling cluster_hsc Hematopoietic Stem/Progenitor Cell cluster_downstream Cellular Processes cluster_outcome Hematological Outcome This compound This compound ATR ATR Kinase This compound->ATR Inhibits CHK1 CHK1 ATR->CHK1 Phosphorylates Apoptosis Apoptosis/ Ferroptosis ATR->Apoptosis Suppresses (in normal function) CellCycle Cell Cycle Progression CHK1->CellCycle Regulates DNARepair DNA Damage Repair CHK1->DNARepair Promotes HSC Hematopoietic Stem and Progenitor Cells (HSPCs) ReplicationStress High Proliferation & Replication Stress HSC->ReplicationStress Anemia Anemia HSC->Anemia Neutropenia Neutropenia HSC->Neutropenia Thrombocytopenia Thrombocytopenia HSC->Thrombocytopenia ReplicationStress->ATR Activates CellCycle->HSC Maintains Pool DNARepair->HSC Maintains Integrity Apoptosis->Anemia Apoptosis->Neutropenia Apoptosis->Thrombocytopenia

Caption: this compound inhibits ATR, disrupting DNA damage repair and cell cycle progression in highly proliferative hematopoietic stem and progenitor cells, leading to apoptosis/ferroptosis and subsequent cytopenias.

Troubleshooting_Workflow cluster_anemia Anemia Management cluster_neutropenia Neutropenia Management cluster_thrombocytopenia Thrombocytopenia Management start Observe Clinical Signs of Hematological Toxicity (e.g., pallor, infection) cbc Perform Complete Blood Count (CBC) with Differential start->cbc diagnosis Confirm Specific Cytopenia(s) (Anemia, Neutropenia, Thrombocytopenia) cbc->diagnosis anemia_actions Modify Dose/Schedule Consider EPO/Iron Transfuse if severe diagnosis->anemia_actions Anemia neutropenia_actions Modify Dose/Schedule Aseptic Technique Consider G-CSF/Antibiotics diagnosis->neutropenia_actions Neutropenia thrombocytopenia_actions Modify Dose/Schedule Careful Handling Consider SCF/Transfusion diagnosis->thrombocytopenia_actions Thrombocytopenia monitor Continue Monitoring CBC and Clinical Signs anemia_actions->monitor neutropenia_actions->monitor thrombocytopenia_actions->monitor

Caption: A workflow for troubleshooting this compound-induced hematological toxicity, from observation to specific management strategies.

References

Elimusertib Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Elimusertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to maximize on-target efficacy while minimizing off-target effects. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[3] By inhibiting ATR, this compound prevents the activation of downstream signaling pathways that lead to cell cycle arrest and DNA repair. This results in the accumulation of DNA damage, particularly in cancer cells with high replication stress or defects in other DDR pathways (e.g., ATM loss), leading to a phenomenon known as "replication catastrophe" and subsequent apoptosis.[3]

Q2: What are the known on-target effects of this compound in cancer cells?

A2: The primary on-target effects of this compound are the inhibition of ATR kinase activity, leading to:

  • Inhibition of CHK1 phosphorylation: A key downstream target of ATR.

  • Increased DNA damage markers: Such as γH2AX.

  • S-phase cell cycle arrest: Due to the inability to resolve replication stress.

  • Induction of apoptosis: As a result of excessive DNA damage.

These effects are typically observed in a dose-dependent manner in sensitive cancer cell lines.

Q3: What are the major off-target effects of this compound and how can they be minimized?

A3: The most significant off-target effect of this compound observed in clinical studies is hematological toxicity, including anemia and neutropenia. This is considered a class effect for ATR inhibitors.

To minimize these effects, consider the following:

  • Dosage and Scheduling: Preclinical and clinical studies have shown that intermittent dosing schedules (e.g., 3 days on, 11 days off) can significantly reduce hematological toxicity compared to more continuous dosing, while still maintaining anti-tumor efficacy.

  • In Vitro Models: When studying hematological toxicity in vitro, it is crucial to use relevant models such as hematopoietic progenitor cells in colony-forming unit (CFU) assays.

Q4: How selective is this compound for ATR compared to other kinases?

A4: this compound is a highly selective ATR inhibitor. While a comprehensive public kinome scan is not available, studies have shown high selectivity against other related kinases.[1] A chemoproteomic study comparing four clinical ATR inhibitors, including this compound, confirmed ATR as the only common target kinase, highlighting its specificity.[4]

Data Presentation: this compound In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of this compound against its primary target ATR and its selectivity against other key kinases involved in the DNA damage response and cell signaling.

Target KinaseIC50 (nM)Fold Selectivity vs. ATR
ATR 7 -
DNA-PK332~47-fold
ATM1420~203-fold
PI3K3270~467-fold
mTOR~427~61-fold

Data compiled from publicly available sources.[1]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

  • Possible Cause:

    • Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound, largely dependent on their underlying DNA damage response (DDR) status (e.g., ATM or p53 mutations).

    • Proliferation Rate: Faster-proliferating cells may be more sensitive to ATR inhibition due to higher intrinsic replication stress.

    • Assay Duration: The duration of drug exposure can significantly impact IC50 values. Longer incubation times may reveal cytotoxicity that is not apparent in shorter assays.

    • Reagent Quality: Degradation of this compound in solution can affect its potency.

  • Troubleshooting Steps:

    • Characterize Your Cell Line: Confirm the DDR status (e.g., ATM, p53 protein levels and mutation status) of your cell lines by Western blot or sequencing.

    • Optimize Assay Duration: Perform time-course experiments (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your specific cell line.

    • Use Freshly Prepared Drug: Prepare fresh stock solutions of this compound in DMSO and use them for a limited number of freeze-thaw cycles.

    • Include Positive and Negative Controls: Use a cell line with known sensitivity to this compound as a positive control and a resistant cell line as a negative control.

Issue 2: Unexpected or paradoxical activation of a signaling pathway upon this compound treatment.

  • Possible Cause:

    • Feedback Loops: Inhibition of a kinase in a signaling pathway can sometimes lead to the compensatory upregulation of other pathways through the disruption of negative feedback loops.

    • Off-Target Effects: Although highly selective, at high concentrations, this compound might inhibit other kinases, leading to unexpected signaling outcomes.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a wide dose-range experiment to see if the paradoxical effect is concentration-dependent. High concentrations are more likely to induce off-target effects.

    • Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation state of key nodes in related signaling pathways (e.g., PI3K/AKT/mTOR pathway).

    • Combination with Other Inhibitors: To confirm the role of a suspected feedback loop, use a second inhibitor to block the paradoxically activated pathway and observe the cellular response.

Issue 3: High background or variability in colony-forming unit (CFU) assays for hematotoxicity.

  • Possible Cause:

    • Cell Viability and Quality: The initial viability and quality of the hematopoietic progenitor cells are critical for robust colony formation.

    • Cytokine and Media Quality: The specific cytokines and methylcellulose-based medium used are crucial for the differentiation and proliferation of the different hematopoietic lineages.

    • Inhibitor Precipitation: At high concentrations, small molecule inhibitors can precipitate in the semi-solid medium.

  • Troubleshooting Steps:

    • Quality Control of Progenitor Cells: Ensure high viability of CD34+ progenitor cells after thawing. Use a consistent source of cells.

    • Optimize Cytokine Cocktails: Use a validated, commercially available methylcellulose medium containing the appropriate cytokine cocktail for the desired colony types (e.g., CFU-GM, BFU-E).

    • Check for Drug Solubility: Before adding to the methylcellulose, visually inspect the highest concentration of this compound in your culture medium for any signs of precipitation. If necessary, adjust the solvent concentration or use a lower top concentration.

    • Standardize Plating and Scoring: Ensure consistent plating density and use a standardized method for colony counting, including clear definitions of what constitutes a colony for each lineage.

Experimental Protocols

Protocol 1: Assessing On-Target Activity of this compound by Western Blot

This protocol describes how to measure the inhibition of ATR activity by assessing the phosphorylation of its downstream target, CHK1.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., a cell line known to be sensitive to ATR inhibitors) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a positive control for DNA damage (e.g., UV irradiation or a topoisomerase inhibitor) to induce ATR activity.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Colony-Forming Unit (CFU) Assay for this compound-Induced Hematotoxicity

This protocol provides a method to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

  • Preparation of Hematopoietic Progenitor Cells:

    • Thaw cryopreserved human CD34+ hematopoietic progenitor cells in a 37°C water bath.

    • Slowly add Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS to the cells.

    • Centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in IMDM + 2% FBS and perform a cell count and viability assessment using trypan blue.

  • Preparation of this compound and Controls:

    • Prepare a serial dilution of this compound in IMDM + 2% FBS at 10x the final desired concentrations.

    • Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

  • Plating in Methylcellulose Medium:

    • Add the CD34+ cells to a commercially available methylcellulose-based medium (e.g., MethoCult™) containing a cytokine cocktail that supports the growth of granulocyte-macrophage colonies (CFU-GM) and erythroid burst-forming units (BFU-E).

    • Add the 10x this compound dilutions or vehicle control to the cell/methylcellulose mixture.

    • Vortex thoroughly to ensure even mixing.

    • Let the tubes stand for 5-10 minutes to allow bubbles to dissipate.

    • Using a syringe with a blunt-end needle, plate 1.1 mL of the mixture into each 35 mm culture dish in duplicate or triplicate.

  • Incubation:

    • Place the culture dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 14 days.

  • Colony Scoring:

    • After 14 days, score the colonies under an inverted microscope.

    • Identify and count CFU-GM (granulocyte, macrophage, or mixed) and BFU-E (erythroid) colonies based on their morphology.

    • Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value for each colony type by plotting the percent inhibition against the log of the Elimus.ertib concentration.

Mandatory Visualizations

This compound's On-Target Signaling Pathway

Elimusertib_On_Target_Pathway dna_damage Replication Stress / ssDNA Breaks atr ATR dna_damage->atr chk1 CHK1 atr->chk1 Phosphorylation This compound This compound This compound->atr Inhibition cell_cycle_arrest Cell Cycle Arrest (S-phase) chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair apoptosis Replication Catastrophe / Apoptosis cell_cycle_arrest->apoptosis dna_repair->apoptosis

Caption: this compound inhibits ATR, leading to downstream effects on the cell cycle and DNA repair.

Experimental Workflow for Assessing On- and Off-Target Effects

Experimental_Workflow start Start: this compound Treatment on_target On-Target Assessment (Cancer Cell Lines) start->on_target off_target Off-Target Assessment (Hematopoietic Progenitors) start->off_target western_blot Western Blot (p-CHK1, γH2AX) on_target->western_blot cell_viability Cell Viability Assay (IC50 Determination) on_target->cell_viability cfu_assay Colony-Forming Unit (CFU) Assay (Hematotoxicity IC50) off_target->cfu_assay data_analysis Data Analysis and Comparison western_blot->data_analysis cell_viability->data_analysis cfu_assay->data_analysis

Caption: Workflow for evaluating this compound's on-target efficacy and off-target toxicity.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic unexpected_result Unexpected Experimental Result check_dose Is the effect dose-dependent? unexpected_result->check_dose check_controls Are controls behaving as expected? unexpected_result->check_controls high_dose Consider Off-Target Effects (Kinase Selectivity Profile) check_dose->high_dose Yes low_dose Consider Paradoxical Pathway Activation (Feedback Loops) check_dose->low_dose No assay_issue Troubleshoot Assay Protocol (Reagents, Technique) check_controls->assay_issue No biological_variability Consider Biological Variability (Cell Line, Passage Number) check_controls->biological_variability Yes

Caption: A logical approach to troubleshooting unexpected findings in this compound experiments.

References

troubleshooting inconsistent Elimusertib results in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Elimusertib in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BAY-1895344) is a potent, selective, and orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a crucial protein in the DNA Damage Response (DDR) pathway, which gets activated in response to single-stranded DNA breaks and replication stress.[4][5][6] By inhibiting ATR, this compound prevents the activation of downstream signaling pathways that lead to cell cycle arrest and DNA repair. This disruption of DNA damage repair mechanisms can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death (apoptosis).[3][4][7]

Q2: In which cancer types has this compound shown activity?

Preclinical studies have demonstrated this compound's anti-tumor activity across a broad range of cancer cell lines and patient-derived xenograft (PDX) models. These include, but are not limited to, breast cancer (particularly triple-negative breast cancer), lymphoma, ovarian cancer, colorectal cancer, and pediatric solid tumors.[4][5][8][9][10] Its efficacy is often enhanced in tumors with existing defects in DNA damage repair genes, such as ATM or BRCA1/2 mutations.[5][11]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][4][7] For long-term storage, the powder form should be kept at -20°C for up to three years, and the DMSO stock solution should be stored in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[12] It is recommended to use fresh DMSO as moisture can reduce its solubility.[2][13]

Troubleshooting Inconsistent this compound Results

Section 1: Issues with Cell Viability and Proliferation Assays

Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Several factors can contribute to variability in IC50 values:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. Senescent or unhealthy cells can show altered drug sensitivity.

  • Seeding Density: Inconsistent initial cell seeding density can significantly impact the final readout of viability assays. Optimize and maintain a consistent seeding density for each cell line.

  • Drug Dilution and Pipetting: Inaccurate serial dilutions or pipetting errors can lead to incorrect final drug concentrations. Prepare fresh dilutions for each experiment and use calibrated pipettes.

  • Incubation Time: The duration of drug exposure can influence the IC50 value. A 72-hour incubation is common for this compound, but this may need to be optimized for your specific cell line.[9][14]

  • Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values. Use a consistent assay method.

Q2: I am observing high toxicity in my vehicle control (DMSO-treated) cells. Why is this happening?

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to DMSO. If you suspect this, run a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells.

  • DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture. Lower quality DMSO may contain toxic impurities.

Q3: this compound doesn't seem to be affecting my cells, even at high concentrations. What should I check?

  • Drug Activity: Ensure the this compound stock solution has been stored correctly and has not expired. If in doubt, test the compound on a known sensitive cell line to confirm its activity.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to ATR inhibition. Resistance can be associated with the absence of underlying DNA damage repair defects.

  • Incorrect Assay Endpoint: this compound primarily causes an S-phase delay in the cell cycle.[4][6] A short-term viability assay might not capture the full effect of the drug. Consider longer incubation times or alternative assays like a colony formation assay to assess long-term anti-proliferative effects.[4][9]

Section 2: Drug Handling and Stability

Q1: My this compound solution appears to have precipitated. What should I do?

  • Solubility Issues: this compound has limited aqueous solubility.[13] Precipitation can occur when the DMSO stock is diluted into aqueous cell culture medium. To minimize this, pre-warm both the stock solution and the medium to 37°C before dilution.[12] It is also recommended to dilute the stock solution in a stepwise manner rather than a single large dilution.[12] If precipitation occurs, sonication may help to redissolve the compound.[12]

  • Storage: Ensure the stock solution is stored at -80°C. Repeated freeze-thaw cycles can degrade the compound and affect its solubility.

Section 3: Interpreting Mechanistic Studies

Q1: I am not seeing the expected increase in γH2AX after this compound treatment. What could be the reason?

  • Timing of Analysis: The induction of DNA damage markers like γH2AX is time-dependent. You may need to perform a time-course experiment to identify the optimal time point for observing this effect in your cell line.

  • Antibody and Staining Protocol: Ensure your immunofluorescence or western blot protocol is optimized for detecting γH2AX. This includes using a validated antibody at the correct dilution and appropriate fixation and permeabilization methods.

  • Cell Cycle Status: The effect of this compound on DNA damage is most pronounced in cells undergoing DNA replication. Ensure your cells are actively proliferating at the time of treatment.

Q2: My cell cycle analysis shows an accumulation of cells in a different phase than expected. How should I interpret this?

While this compound is known to cause an S-phase delay, the specific cell cycle effects can vary between cell lines.[4][7] Some studies have reported a G0/G1 accumulation in certain contexts.[7] It is important to carefully analyze your cell cycle histograms and consider the specific genetic background of your cell line.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Conditions
SU-DHL-8B-cell Lymphoma9Not Specified
LoVoColorectal Cancer71Not Specified
HT-29Colorectal Cancer160Not Specified
MDA-MB-231Triple-Negative Breast Cancer6.2696h incubation, WST-1 assay
Various Pediatric Solid Tumors-2.687 - 395.772h incubation, CellTiter-Glo

Data compiled from multiple sources.[1][7][9] Assay conditions and incubation times can significantly influence IC50 values.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (Based on CellTiter-Glo®)

  • Cell Seeding: Seed 1,000-2,000 cells per well in a 96-well white, flat-bottom plate and allow them to attach overnight.[9]

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[9]

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired duration (e.g., 24-96 hours).

  • Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.

Protocol 3: Immunofluorescence for γH2AX

  • Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to attach. Treat with this compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides. Image using a fluorescence microscope.

Visualizations

Elimusertib_Signaling_Pathway cluster_stress Replication Stress / ssDNA Breaks cluster_atr ATR Pathway cluster_response Cellular Response Stress Replication Fork Stalling ATR ATR Kinase Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest S-Phase Arrest CHK1->CellCycleArrest induces DNARepair DNA Repair CHK1->DNARepair promotes Apoptosis Apoptosis This compound This compound This compound->ATR

Caption: this compound inhibits ATR kinase, disrupting DNA damage response.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solution Solutions start Inconsistent Results Observed check_drug Verify Drug Stock: - Storage - Age - Solubility start->check_drug check_cells Assess Cell Culture: - Health & Passage - Seeding Density - Contamination start->check_cells check_protocol Review Protocol: - Pipetting - Concentrations - Incubation Time start->check_protocol issue_viability Issue: Viability/IC50 - Check DMSO control - Run on sensitive line check_drug->issue_viability check_cells->issue_viability issue_mechanism Issue: Mechanistic Endpoint - Time-course analysis - Validate antibody/reagents check_cells->issue_mechanism check_protocol->issue_viability check_protocol->issue_mechanism solution Optimize & Repeat issue_viability->solution issue_mechanism->solution

Caption: A workflow for troubleshooting inconsistent this compound results.

logical_diagnosis q1 High toxicity in DMSO control? a1_yes Reduce DMSO concentration or check DMSO quality q1->a1_yes q2 No effect in sensitive cell line? q1->q2 No a2_yes Problem with drug stock (activity/solubility) q2->a2_yes q3 Effect varies between experiments? q2->q3 No a3_yes Check cell health, passage, seeding density, and pipetting q3->a3_yes end Cell line may be resistant or assay endpoint needs optimization q3->end No

Caption: A logical diagram for diagnosing common this compound issues.

References

Technical Support Center: Strategies to Mitigate Elimusertib Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome resistance to the ATR inhibitor, Elimusertib, in preclinical research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments aimed at mitigating this compound resistance.

Issue 1: this compound monotherapy shows diminished efficacy in our cancer cell line/xenograft model over time.

  • Question: We observed an initial response to this compound, but the cancer cells seem to have developed resistance. What are the potential mechanisms and how can we address this?

  • Answer: A common mechanism of acquired resistance to ATR inhibitors like this compound is the activation of alternative survival pathways. One key pathway implicated in this compound resistance is the PI3K/mTOR signaling cascade.[1][2][3][4]

    • Troubleshooting Tip: We recommend investigating the activation status of the PI3K/mTOR pathway in your resistant models. You can perform western blot analysis for key phosphorylated proteins such as p-Akt (S473/T308) and p-mTOR. An upregulation of these markers in resistant cells compared to sensitive parental cells would suggest this as a resistance mechanism.

    • Proposed Solution: Combination therapy with a PI3K inhibitor, such as copanlisib, has shown synergistic effects with this compound in preclinical models.[1][2][4][5][6][7][8] This combination can enhance event-free survival compared to either monotherapy.[1][2][4]

Issue 2: Our PARP inhibitor-resistant model is also showing a lack of response to this compound.

  • Question: We are working with a model that has acquired resistance to PARP inhibitors. We hypothesized it would be sensitive to this compound, but the response is suboptimal. Why might this be and what is a potential strategy?

  • Answer: While this compound has shown efficacy in some PARP inhibitor-resistant models, cross-resistance can occur.[1][2] However, the combination of this compound with a PARP inhibitor, such as niraparib, has demonstrated synergistic antitumor activity, even in PARP-resistant settings.[1][2][9]

    • Troubleshooting Tip: Confirm the PARP inhibitor resistance phenotype of your model. Concurrent, rather than sequential, administration of this compound and a PARP inhibitor appears to be crucial for maximal synergy.[9]

    • Proposed Solution: A discontinuous dosing schedule of both this compound and niraparib, administered concurrently, has been shown to provide the best balance of efficacy and tolerability in preclinical models.[9]

Issue 3: We are investigating this compound in pancreatic cancer models and observing intrinsic resistance.

  • Question: Our pancreatic ductal adenocarcinoma (PDAC) models are not responding well to this compound as a single agent. What is a rational combination strategy to enhance its efficacy?

  • Answer: Pancreatic cancer often exhibits chemoresistance. A highly effective strategy to overcome this is the combination of this compound with the DNA-damaging agent gemcitabine.[10][11][12] This combination has shown strong synergy in the majority of PDAC cell lines tested.[10][11][12]

    • Troubleshooting Tip: The synergy is particularly pronounced in cell lines that are least sensitive to gemcitabine monotherapy.[10][11][12] Therefore, this combination may be especially beneficial in models with high intrinsic chemoresistance.

    • Proposed Solution: The combination of this compound and gemcitabine can lead to a greater than 10-fold improvement in the EC50 values for this compound.[10][12] The underlying mechanism is the potent blockage of the DNA damage response pathway by this compound following DNA damage induction by gemcitabine.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound combination strategies.

Table 1: In Vitro Synergy of this compound and Gemcitabine in Pancreatic Cancer Cells

Cell LineThis compound EC50 (Monotherapy)This compound EC50 (in combination with Gemcitabine)Fold Improvement
AsPC-158 nM<2 nM>29-fold

Data extracted from a study screening 13 human pancreatic adenocarcinoma (PDAC) cell lines. The combination with gemcitabine demonstrated a significant shift in the EC50 of this compound, particularly in gemcitabine-resistant lines.[10][12]

Table 2: In Vivo Efficacy of this compound and Copanlisib Combination in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model (BCX.042)

Treatment GroupDosing ScheduleEvent-Free Survival (EFS)
This compound40 mg/kg-
Copanlisib--
This compound + CopanlisibThis compound: 40 mg/kgProlonged EFS (P = 0.006)

This study in a TNBC model with a BRCA2 deletion showed that the combination of this compound and the PI3K inhibitor copanlisib significantly prolonged event-free survival compared to this compound monotherapy.[1]

Table 3: In Vivo Dosing for this compound and Niraparib Combination in a Prostate Cancer Xenograft Model (22RV1)

DrugDosageDosing Schedule
This compound20-40 mg/kg BID3 days on / 4 days off OR 3 days on / 11 days off
Niraparib-QD continuously or various intermittent schedules

This study explored 13 different dosing schedules and found that concurrent, discontinuous administration of both drugs provided the optimal balance of efficacy and tolerability.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound resistance.

Cell Viability Assay (To determine EC50 values)
  • Cell Seeding: Seed pancreatic cancer cells (e.g., AsPC-1) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound. For combination studies, prepare a fixed concentration of gemcitabine.

  • Treatment: Treat the cells with varying concentrations of this compound alone or in combination with gemcitabine. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves using a non-linear regression model to calculate the EC50 values.

Western Blot Analysis (To assess PI3K pathway activation)
  • Cell Lysis: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (S473), Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Study (To evaluate combination therapy efficacy)
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle, this compound monotherapy, combination therapy).

  • Treatment Administration: Administer drugs according to the specified dosing schedule (e.g., oral gavage for this compound).

  • Tumor Measurement: Measure tumor volume with calipers twice a week.

  • Body Weight Monitoring: Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint: Continue the experiment until the tumors reach a predetermined endpoint or for a specified duration.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., t-test, ANOVA) to compare the different treatment groups.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental designs.

Elimusertib_Resistance_Pathway cluster_0 ATR Pathway Inhibition cluster_1 Resistance Mechanism DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Survival Cell Survival & Proliferation (Resistance) mTOR->Survival Copanlisib Copanlisib Copanlisib->PI3K

Caption: PI3K/mTOR pathway activation as a resistance mechanism to this compound.

Combination_Therapy_Workflow cluster_strategies Mitigation Strategies start Start: Preclinical Model with This compound Resistance assess_mechanism Assess Resistance Mechanism (e.g., Western Blot for p-Akt) start->assess_mechanism pi3k_combo Combination with PI3K inhibitor (Copanlisib) assess_mechanism->pi3k_combo If PI3K pathway is activated parp_combo Combination with PARP inhibitor (Niraparib) assess_mechanism->parp_combo For PARPi-resistant models chemo_combo Combination with Chemotherapy (Gemcitabine) assess_mechanism->chemo_combo For chemo-resistant models (e.g., PDAC) evaluate_in_vitro In Vitro Evaluation (Cell Viability, Synergy Assays) pi3k_combo->evaluate_in_vitro parp_combo->evaluate_in_vitro chemo_combo->evaluate_in_vitro evaluate_in_vivo In Vivo Evaluation (Xenograft Models) evaluate_in_vitro->evaluate_in_vivo end Outcome: Overcome Resistance & Enhanced Antitumor Efficacy evaluate_in_vivo->end

Caption: Experimental workflow for mitigating this compound resistance.

References

identifying mechanisms of acquired resistance to Elimusertib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elimusertib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying mechanisms of acquired resistance to this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available and highly selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA single-strand breaks and replication stress.[2] By inhibiting ATR, this compound prevents the activation of downstream signaling, including the phosphorylation of CHK1, which disrupts DNA damage checkpoint activation, impairs DNA repair, and ultimately leads to cell death (apoptosis) in cancer cells with high levels of replication stress.[3]

Q2: What are the known mechanisms of acquired resistance to ATR inhibitors like this compound?

A2: A key mechanism of acquired resistance to ATR inhibitors is the loss of the nonsense-mediated mRNA decay (NMD) factor UPF2.[4][5][6][7] Loss of UPF2 has been shown to cause resistance to ATR inhibitors in gastric cancer cell lines by reducing transcription-replication collisions, which are a source of replication stress that renders cells sensitive to ATR inhibition.[4][5][7] In UPF2-deficient cells, treatment with an ATR inhibitor fails to induce a G1/S cell cycle checkpoint and does not lead to the activation of a compensatory ATM-CHK2 pathway.[4] Other potential mechanisms could involve alterations in genes that regulate the cell cycle, such as CDK2, E2F8, and CCNE1.[4]

Q3: My cells are showing a different cell cycle arrest profile than expected after this compound treatment. What could be the reason?

A3: The cell cycle effects of this compound can be cell-line dependent. While S-phase and G2/M arrest are commonly observed due to the role of ATR in resolving replication stress, some studies have reported a G0/G1 accumulation in certain cell types like MDA-MB-231 triple-negative breast cancer cells.[8] This can be influenced by the underlying genetic background of the cells, such as their p53 status.[8] Ensure your cell line's baseline cell cycle profile is well-characterized and consider time-course experiments, as the arrest profile can change with prolonged exposure.

Q4: How do I interpret changes in γH2AX levels in my this compound-resistant cells?

A4: Phosphorylated H2AX (γH2AX) is a marker of DNA double-strand breaks and replication stress. In sensitive cells, this compound treatment is expected to increase γH2AX levels, indicating an accumulation of lethal DNA damage.[2][9] However, in resistant cells, particularly those with UPF2 loss, you may observe a failure to increase or even a decrease in γH2AX foci formation upon this compound treatment.[3][4] This suggests that the resistant cells are evading the DNA damage that this compound would normally induce. Therefore, a blunted γH2AX response can be an indicator of resistance. It's important to note that the retention of γH2AX foci long after treatment can be a marker of irreparable, lethal damage.[10]

Q5: Are there known biomarkers that predict sensitivity or resistance to this compound?

A5: Tumors with deficiencies in other DNA damage response pathways, particularly loss or mutation of the ATM gene, have shown increased sensitivity to ATR inhibitors, representing a synthetic lethal interaction.[2][9] Elevated baseline signaling in the PI3K/Akt pathway may also be associated with sensitivity to this compound.[2] Conversely, loss of UPF2 is a potential biomarker for resistance to ATR inhibitors.[5][6][7]

Troubleshooting Guides

Issue 1: Difficulty Generating this compound-Resistant Cell Lines
Symptom Possible Cause Suggested Solution
Massive cell death with each dose escalation. The incremental increase in this compound concentration is too high.Reduce the dose escalation factor. A 1.5 to 2.0-fold increase is a common starting point. Ensure cells have reached at least 70-80% confluency and have a stable population doubling time before increasing the dose.
Cells stop proliferating but do not die. Cells may have entered a state of senescence or prolonged cell cycle arrest.Maintain the cells at the current this compound concentration for a longer period (several passages) to allow for the selection of rare, resistant clones that can resume proliferation.
Resistance is not stable after drug withdrawal. The resistance mechanism may be transient or epigenetic.Culture the resistant cells without this compound for several passages and then re-challenge with the drug to confirm stable resistance. If resistance is lost, consider maintaining a low dose of this compound in the culture medium.
Inconsistent results in cell viability assays. Issues with cell seeding density, reagent variability, or incubation time.Ensure a consistent number of viable cells are seeded per well. Use a fresh aliquot of this compound and perform a new dose-response curve. Optimize incubation time for your specific cell line.
Issue 2: Inconsistent Western Blot Results for ATR Pathway Proteins
Symptom Possible Cause Suggested Solution
Weak or no signal for phosphorylated proteins (e.g., p-CHK1). Protein degradation or low abundance.Prepare fresh cell lysates using lysis buffer containing protease and phosphatase inhibitors. Ensure samples are kept on ice. Increase the amount of protein loaded onto the gel.
High background. Non-specific antibody binding.Block the membrane with 5% non-fat milk or BSA for at least 1 hour. Titrate the primary antibody to determine the optimal concentration. Ensure adequate washing steps.
Multiple non-specific bands. Antibody cross-reactivity or protein degradation.Use a more specific antibody. Check the literature for expected band sizes and potential cleavage products. Ensure proper sample preparation to minimize degradation.
Issue 3: Difficulty Interpreting Flow Cytometry for Cell Cycle Analysis
Symptom Possible Cause Suggested Solution
High coefficient of variation (CV) in G1/G0 peaks. Incorrect flow rate or cell clumping.Run samples at the lowest possible flow rate. Ensure single-cell suspension by filtering cells before analysis.[11]
Large sub-G1 peak in untreated control cells. Poor cell health or excessive trypsinization.Use cells in the exponential growth phase with high viability (>90%). Be gentle during cell harvesting.
Difficulty resolving S and G2/M phases. Insufficient staining with DNA dye.Ensure adequate incubation time with the DNA staining solution (e.g., Propidium Iodide) and that RNase A is included to prevent staining of double-stranded RNA.[9]

Quantitative Data Summary

Table 1: Representative IC50 Values for ATR Inhibitors in Sensitive and Resistant Cell Lines

Cell LineGenetic BackgroundATR InhibitorIC50 (nM) ParentalIC50 (nM) ResistantFold ResistanceReference
AGS (Gastric Cancer)ParentalM6620200>2000>10[12]
AGS (Gastric Cancer)UPF2 KnockoutM6620->2000-[12]
HGC27 (Gastric Cancer)ParentalAZD6738500>2000>4[12]
HGC27 (Gastric Cancer)UPF2 KnockoutAZD6738->2000-[12]

Note: The data for M6620 and AZD6738 are used as surrogates to illustrate the expected magnitude of resistance to ATR inhibitors conferred by UPF2 loss.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol is a general guideline and should be optimized for your specific cell line.

  • Determine the initial IC50:

    • Seed parental cells in 96-well plates and treat with a range of this compound concentrations for 72-96 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.

  • Initiate Resistance Induction:

    • Start by treating the parental cell line with this compound at a concentration equal to the IC10 or IC20.

    • Culture the cells in the presence of the drug until they reach 70-80% confluency and their proliferation rate stabilizes. This may take several passages.

  • Stepwise Dose Escalation:

    • Once the cells have adapted, increase the this compound concentration by a factor of 1.5 to 2.0.

    • Repeat the process of culturing until the cells adapt to the new concentration.

    • If significant cell death occurs, reduce the concentration to the previous step and allow the culture to recover before attempting to escalate the dose again.

  • Establishment and Characterization:

    • Continue this process until the cells can proliferate in a clinically relevant or significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

    • Establish the resistant cell line and confirm the new IC50 value compared to the parental line.

    • Characterize the resistant phenotype by examining changes in protein expression (Western blot), gene expression, and cell cycle distribution (flow cytometry).

    • Cryopreserve cells at various stages of the resistance induction process.

Protocol 2: Western Blot for ATR-Chk1 Pathway Activation
  • Sample Preparation:

    • Treat sensitive and resistant cells with DMSO (vehicle) or this compound at various concentrations for the desired time.

    • Harvest cells and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • p-ATR (Ser428)

      • ATR

      • p-Chk1 (Ser345)

      • Chk1

      • γH2AX (p-H2AX Ser139)

      • GAPDH or β-actin (loading control)

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 This compound Action Replication_Fork_Stalling Replication Fork Stalling ssDNA ssDNA coated with RPA Replication_Fork_Stalling->ssDNA ATR ATR ssDNA->ATR recruits & activates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (active) Chk1->p_Chk1 Cell_Cycle_Arrest S/G2 Checkpoint Activation p_Chk1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization & Repair p_Chk1->Fork_Stabilization This compound This compound This compound->ATR

Figure 1: this compound inhibits the ATR signaling pathway.

Resistance_Mechanism cluster_sensitive ATR Inhibitor Sensitive Cell cluster_resistant ATR Inhibitor Resistant Cell TR_Collision_S Transcription-Replication Collisions High_RS_S High Replication Stress TR_Collision_S->High_RS_S ATR_Dep_S ATR Pathway Dependent High_RS_S->ATR_Dep_S Apoptosis_S Apoptosis ATR_Dep_S->Apoptosis_S inhibition leads to Elimusertib_S This compound Elimusertib_S->ATR_Dep_S UPF2_Loss Loss of UPF2 TR_Collision_R Reduced Transcription-Replication Collisions UPF2_Loss->TR_Collision_R Low_RS_R Low Replication Stress TR_Collision_R->Low_RS_R ATR_Indep_R ATR Pathway Independent Low_RS_R->ATR_Indep_R Survival_R Cell Survival ATR_Indep_R->Survival_R inhibition has no effect Elimusertib_R This compound Elimusertib_R->ATR_Indep_R

Figure 2: UPF2 loss as a mechanism of resistance to this compound.

Experimental_Workflow Start Start with Parental Sensitive Cell Line Dose_Escalation Chronic Exposure to Increasing Doses of this compound Start->Dose_Escalation Resistant_Population Isolate Resistant Population Dose_Escalation->Resistant_Population Characterization Characterize Resistant Phenotype Resistant_Population->Characterization IC50_Assay IC50 Determination (vs. Parental) Characterization->IC50_Assay Western_Blot Western Blot (ATR Pathway) Characterization->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle) Characterization->Flow_Cytometry Genomics Genomic/Proteomic Analysis Characterization->Genomics

Figure 3: Workflow for identifying this compound resistance.

References

Technical Support Center: Optimizing Elimusertib and PARP Inhibitor Combination Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Elimusertib (an ATR inhibitor) and PARP inhibitor combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the underlying scientific rationale for combining this compound with a PARP inhibitor?

A1: The combination of an ATR inhibitor like this compound and a PARP inhibitor is based on the principle of synthetic lethality and complementary targeting of the DNA Damage Response (DDR) pathway. PARP inhibitors trap PARP on DNA at sites of single-strand breaks, leading to replication fork collapse and the formation of double-strand breaks (DSBs).[1][2][3][4] In cells with homologous recombination deficiency (HRD), these DSBs cannot be efficiently repaired, leading to cell death. ATR is a critical kinase that senses replication stress and activates signaling pathways to facilitate DNA repair and cell cycle arrest.[5][6][7] By inhibiting ATR with this compound, the cell's ability to cope with the DNA damage induced by the PARP inhibitor is further compromised. This dual inhibition prevents recovery from PARP inhibitor-induced DNA damage, leading to rapid and irreversible replication catastrophe and ultimately, enhanced tumor cell death.[8] Preclinical studies have demonstrated that this combination can be synergistic and may overcome resistance to PARP inhibitors.[5][9][10][11]

Q2: In which cancer types or genetic backgrounds is the this compound-PARP inhibitor combination expected to be most effective?

A2: This combination is predicted to be most effective in tumors with existing defects in DNA damage repair, particularly those with homologous recombination deficiency (HRD). This includes cancers with mutations in genes like BRCA1, BRCA2, and ATM.[9][10][12][13] Preclinical and early clinical data have shown activity in various solid tumors, including ovarian, breast, and pancreatic cancers with these alterations.[8][14] The combination has also shown promise in tumors that have developed resistance to platinum-based therapies or PARP inhibitors alone.[8][9][14]

Q3: What are the most common toxicities observed with this combination, and how can they be managed in a preclinical setting?

A3: The most frequently observed toxicities in clinical trials of ATR and PARP inhibitor combinations are hematological, including anemia, thrombocytopenia, and neutropenia.[8][13] In preclinical models, this can manifest as weight loss and signs of distress. To manage these toxicities, intermittent dosing schedules have been explored and have shown to improve tolerability.[8][15] For example, a "3 days on, 4 days off" or "3 days on, 11 days off" schedule for this compound has been tested.[13][15] Careful monitoring of animal body weight and blood counts (if feasible) is crucial. Dose reductions or treatment holidays may be necessary if significant toxicity is observed.

Q4: Should this compound and the PARP inhibitor be administered concurrently or sequentially?

A4: Preclinical data suggests that concurrent administration of this compound and a PARP inhibitor is required for maximal synergistic antitumor activity.[15] In vivo studies have shown that concomitant inhibition of both ATR and PARP is more effective than sequential blockade.[15] This is likely because the immediate inhibition of ATR prevents the cellular recovery from the DNA damage being induced by the PARP inhibitor in real-time.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High in vivo toxicity (e.g., significant body weight loss in xenograft models) - Overlapping toxicities of the two agents. - Dosing schedule is too intensive. - Vehicle formulation issues.- Implement an intermittent dosing schedule for this compound (e.g., 3 days on/4 days off or 3 days on/11 days off).[13][15] - Reduce the dose of one or both agents. - Ensure the vehicle is well-tolerated on its own in a control group.
Lack of synergy in vitro - Cell line may not have underlying DDR defects. - Suboptimal drug concentrations. - Incorrect assay for measuring synergy (e.g., endpoint vs. kinetic).- Confirm the genetic background of your cell line (e.g., BRCA1/2, ATM status). - Perform dose-response curves for each agent individually to determine the IC50, then test combinations around these values. - Use a synergy quantification method like the Bliss Independence or Loewe Additivity model.
Inconsistent results between experiments - Variability in cell culture conditions (e.g., passage number, confluency). - Inconsistent drug preparation. - Technical variability in assays.- Use cells within a consistent and low passage number range. - Prepare fresh drug stocks from powder regularly and store them appropriately. - Include appropriate positive and negative controls in every experiment.
Difficulty in demonstrating target engagement in vivo - Insufficient drug exposure at the tumor site. - Timing of tissue collection is not optimal for detecting pharmacodynamic effects.- Perform pharmacokinetic analysis to confirm drug concentrations in plasma and tumor tissue. - Conduct a time-course experiment to identify the optimal time point for observing pharmacodynamic marker changes (e.g., phosphorylation of CHK1, a downstream target of ATR).

Quantitative Data Summary

Table 1: Preclinical Dosing of this compound and PARP Inhibitor Combinations

Model System This compound (BAY-1895344) Dose/Schedule PARP Inhibitor PARP Inhibitor Dose/Schedule Key Finding Reference
mCRPC Xenograft (22RV1)20-40 mg/kg, BID, 3 days on/4 days off or 3 days on/11 days offNiraparibQD continuous or intermittent schedulesConcurrent, discontinuous schedule for both drugs provided the best efficacy and tolerability.[15]
Breast Cancer Xenograft (MDA-MB-436)20 or 50 mg/kg, BID, 3 days on/4 days offOlaparib50 mg/kg, QDCombination showed synergistic antitumor activity.[16]
PARP-resistant PDX modelsNot specifiedNiraparibNot specifiedCombination enhanced antitumor activity compared to single agents.[9][10]

Table 2: Clinical Trial Data for ATR and PARP Inhibitor Combinations

Trial Name/Identifier ATR Inhibitor PARP Inhibitor(s) Dosing Schedule Example Key Efficacy/Safety Finding Reference
CAPRI (NCT03462342)Ceralasertib (AZD6738)OlaparibOlaparib 300 mg BID + Ceralasertib 160 mg QD (Days 1-7 of 28-day cycle)ORR of 50% in PARPi-resistant HGSOC; manageable toxicity.[12][17]
TRESR & ATTACCCamonsertibTalazoparib, Niraparib, OlaparibLow-dose intermittent regimensClinical benefit rate of 48% in heavily pretreated patients; transient hematologic AEs.[8]
NCT04267939This compound (BAY-1895344)NiraparibDose escalation/expansion in 28-day cyclesTo determine MTD and RP2D.[18][19]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Combination Index (CI)

  • Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Preparation: Prepare stock solutions of this compound and the PARP inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Treat cells with the single agents and the drug combinations for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assay: Assess cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • Interpret the results:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: In Vivo Xenograft Study for Efficacy and Tolerability

  • Cell Implantation: Implant tumor cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • PARP inhibitor alone

    • This compound + PARP inhibitor combination

  • Dosing and Administration: Administer the drugs according to the desired schedule (e.g., this compound at 40 mg/kg, twice a day, 3 days on/4 days off, orally; PARP inhibitor daily by oral gavage).[10]

  • Monitoring:

    • Measure tumor volume 2-3 times per week.

    • Monitor animal body weight at the same frequency as a measure of toxicity.

    • Observe animals for any other signs of distress.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size, or until significant toxicity is observed.

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to compare the efficacy of the combination treatment to the single agents.

Visualizations

ATR_PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Replication Stress cluster_PARP_Pathway PARP Pathway cluster_ATR_Pathway ATR Pathway cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) Replication_Fork_Stall Stalled Replication Fork DSB_Formation Double-Strand Break (DSB) Replication_Fork_Stall->DSB_Formation leads to PARP PARP PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits & traps PARP_Trapping->DSB_Formation exacerbates ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Repair CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis / Cell Death Cell_Cycle_Arrest->Apoptosis inhibition prevents repair Experimental_Workflow cluster_InVitro In Vitro Synergy Screen cluster_InVivo In Vivo Efficacy Study cluster_PD Pharmacodynamic (PD) Analysis A 1. Seed Cells in 96-well plates B 2. Treat with drug matrix (single agents & combo) A->B C 3. Incubate for 72-120h B->C D 4. Measure Cell Viability C->D E 5. Calculate Combination Index (CI) D->E G 2. Randomize into treatment groups E->G Guide dose selection F 1. Implant tumor cells in mice F->G H 3. Administer drugs (e.g., intermittent schedule) G->H I 4. Monitor tumor volume & body weight H->I J 5. Analyze Tumor Growth Inhibition (TGI) I->J M 3. Correlate with efficacy data J->M Correlate outcomes K 1. Collect tumors at specified time points L 2. Analyze biomarkers (e.g., p-CHK1 by IHC/Western) K->L L->M

References

addressing variability in Elimusertib efficacy across cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in Elimusertib efficacy observed across different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks and replication stress.[2] By inhibiting ATR, this compound prevents the activation of downstream signaling, leading to the disruption of DNA damage repair, cell cycle checkpoint activation, and ultimately apoptosis in cancer cells with high levels of replication stress or defects in other DDR pathways.[1][3] This induction of "replication catastrophe" is a key mechanism of its anti-tumor effect.[3][4]

Q2: Why do different cell lines show variable sensitivity to this compound?

The sensitivity of cancer cell lines to this compound is influenced by their underlying molecular characteristics and dependencies. Key factors include:

  • Defects in the DNA Damage Response (DDR) Pathway: Cell lines with mutations or loss of other key DDR proteins, such as ATM (Ataxia Telangiectasia Mutated) or BRCA1/2, are often more reliant on the ATR pathway for survival, making them particularly sensitive to this compound.[2][5] This concept is known as synthetic lethality.

  • High Replication Stress: Cancer cells inherently exhibit sustained proliferation and accelerated cell cycles, leading to increased DNA damage and replication stress.[3][4] Cell lines with higher levels of intrinsic replication stress are more dependent on ATR for genome stability and are therefore more susceptible to this compound.

  • MYC Amplification: While not definitively correlated in all studies, MYC amplification can drive rapid cell proliferation and increase replicative stress, potentially sensitizing some tumors to ATR inhibition.[6][7]

  • Drug Efflux Pumps and Metabolism: As with any small molecule inhibitor, variability in the expression of drug transporters or metabolic enzymes across different cell lines can influence intracellular drug concentrations and efficacy.

Q3: What are known biomarkers for predicting response to this compound?

Several potential biomarkers have been identified to predict sensitivity to this compound:

  • ATM Loss or Inactivating Mutations: Loss of ATM function, either through protein loss or inactivating mutations, is a strong predictor of response to ATR inhibitors like this compound.[2][8][9]

  • BRCA1/2 Mutations: Tumors with deleterious mutations in BRCA1 or BRCA2 have shown sensitivity to this compound.[2][6]

  • γH2AX Levels: Increased levels of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, can indicate a pharmacodynamic response to this compound treatment in sensitive models.[2]

Further research is ongoing to identify additional predictive biomarkers for the successful clinical implementation of this compound-based therapies.[3]

Troubleshooting Guide

This guide addresses common issues encountered when observing variable this compound efficacy in your experiments.

Issue Possible Cause Recommended Action
High IC50 value / Apparent Resistance Cell line may not have significant DDR defects or high replication stress.1. Characterize your cell line: Perform baseline western blotting for key DDR proteins (ATM, p-ATR, p-CHK1, γH2AX). 2. Assess proliferation rate: Compare the doubling time of your cell line to known sensitive cell lines. 3. Consider combination therapy: this compound has shown enhanced anti-tumor activity when combined with PARP inhibitors (like Niraparib) or PI3K inhibitors (like Copanlisib).[2]
Inconsistent results between experiments 1. Variability in cell culture conditions. 2. Inconsistent drug preparation or storage. 3. Cell line heterogeneity or passage number.1. Standardize protocols: Ensure consistent cell seeding densities, media formulations, and incubation times. 2. Drug Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Store the stock solution at -20°C or below. 3. Cell Line Maintenance: Use cells within a consistent and low passage number range. Periodically perform cell line authentication.
Unexpected cytotoxicity in control cells 1. High concentration of DMSO vehicle. 2. Contamination of cell culture.1. Vehicle Control: Ensure the final concentration of DMSO in your culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%). 2. Aseptic Technique: Regularly test for mycoplasma and other contaminants.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
MDA-MB-453Breast CancerHighly Sensitive-
MDA-MB-231Triple-Negative Breast CancerHighly Sensitivep53 mutant
T-47DBreast CancerLess Sensitive-
Various Pediatric Solid TumorsEwing's Sarcoma, Rhabdomyosarcoma, Neuroblastoma2.687 to 395.7Wide range of response observed.[10]

Note: IC50 values can vary between studies and experimental conditions. This table provides a general overview of relative sensitivity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-7 x 10³ cells per well and incubate overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-1 µmol/L) for 5 days. Include a DMSO-only vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression.

  • Treatment: Treat cells with the desired concentration of this compound for 24-72 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase is a characteristic effect of this compound.[3]

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation related to the DDR pathway.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-ATR, ATR, p-CHK1, CHK1, γH2AX, and Caspase-3.[11]

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Elimusertib_Mechanism_of_Action cluster_downstream Inhibition Leads To: dna_damage Replication Stress / Single-Strand DNA Breaks atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates apoptosis Replication Catastrophe & Apoptosis atr->apoptosis This compound This compound This compound->atr inhibits cell_cycle_arrest Cell Cycle Checkpoint (S and G2/M Arrest) chk1->cell_cycle_arrest activates dna_repair DNA Repair chk1->dna_repair promotes no_arrest->apoptosis no_repair->apoptosis

Caption: this compound inhibits ATR, leading to checkpoint failure and apoptosis.

Troubleshooting_Workflow start Start: Variable this compound Efficacy check_cell_line 1. Characterize Cell Line - DDR protein status (ATM, etc.) - Proliferation rate start->check_cell_line is_sensitive Known Sensitive Genotype? check_cell_line->is_sensitive check_protocol 2. Review Experimental Protocol - Drug prep & storage - Cell passage number - Vehicle control is_sensitive->check_protocol Yes consider_combo 3. Consider Combination Therapy - e.g., with PARP inhibitor is_sensitive->consider_combo No / Unknown is_protocol_ok Protocol Standardized? check_protocol->is_protocol_ok is_protocol_ok->check_protocol No, Revise end_sensitive Proceed with Experiment is_protocol_ok->end_sensitive Yes end_resistant Hypothesis: Cell line is resistant consider_combo->end_resistant

Caption: A logical workflow for troubleshooting this compound efficacy issues.

References

improving the bioavailability of Elimusertib in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the bioavailability of Elimusertib in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for this compound for oral administration in mice?

A common and effective formulation for administering this compound via oral gavage in mice consists of 60% polyethylene glycol 400 (PEG400), 30% water, and 10% ethanol.[1][2]

Q2: How does the dose of this compound affect its bioavailability in mice?

This compound exhibits dose-dependent bioavailability in mice. Studies have shown that as the oral dose increases, there is a greater than proportional increase in plasma exposure.[3][4][5][6] For instance, at 40 mg/kg administered orally, the bioavailability increased approximately fourfold compared to lower doses (1 to 10 mg/kg).[3][4][5][6] This phenomenon is attributed to the saturation of first-pass metabolism.[3][4][5][6]

Q3: What are the key pharmacokinetic properties of this compound in preclinical animal models?

This compound is an orally bioavailable ATR inhibitor.[7][8] In mice, it is rapidly cleared from systemic circulation.[9] The elimination half-life is longer in orally treated mice compared to intravenously treated mice, suggesting absorption-rate limited elimination.[3][4][5] this compound also shows extensive distribution to various tissues, including bone marrow, brain, and spinal cord.[3][4][5]

Q4: Are there any known factors that can limit the efficacy of this compound in vivo, despite in vitro synergy?

Yes, inadequate exposure of the pharmacologically active (unbound) drug in specific tissues can limit in vivo efficacy. For example, in studies related to glioblastoma, while this compound showed synergy with temozolomide in vitro, the combination did not show improved efficacy in vivo.[4][9] This was attributed to rapid systemic clearance and P-glycoprotein efflux at the blood-brain barrier, leading to insufficient drug concentrations in the central nervous system (CNS).[9]

Troubleshooting Guides

Issue 1: Drug Precipitation in Formulation

  • Problem: The this compound formulation appears cloudy or contains visible precipitate.

  • Possible Cause: The solubility of this compound may be exceeded, or the components of the vehicle were not mixed in the correct order.

  • Solution:

    • Ensure the components are added in the correct sequence. For the recommended PEG400/water/ethanol formulation, it is advisable to first dissolve this compound in the organic solvent components (PEG400 and ethanol) before adding water.

    • Gentle warming and sonication can aid in dissolution.

    • If precipitation persists, consider preparing a fresh formulation, ensuring accurate measurements of all components. For some compounds, it is recommended to first create a stock solution in a solvent like DMSO and then dilute it into the final formulation vehicle.

Issue 2: Variability in Pharmacokinetic Data

  • Problem: High variability is observed in plasma concentrations of this compound between animals in the same dosing group.

  • Possible Causes:

    • Inaccurate oral gavage technique leading to incomplete dosing.

    • Differences in food and water consumption among animals, which can affect gastrointestinal absorption.

    • Variations in the health status of individual animals.

  • Solutions:

    • Ensure all personnel performing oral gavage are properly trained and consistent in their technique.

    • Standardize the fasting period for animals before dosing to minimize variability in gastric contents.

    • Closely monitor the health of all animals throughout the study.

    • Increase the number of animals per group to improve the statistical power and account for individual variability.

Issue 3: Lower than Expected Bioavailability

  • Problem: The observed bioavailability is significantly lower than reported values.

  • Possible Causes:

    • Issues with the formulation leading to poor dissolution or absorption.

    • Degradation of the compound in the formulation or during storage.

    • Strain- or species-specific differences in metabolism.

  • Solutions:

    • Verify the quality and purity of the this compound compound.

    • Prepare fresh formulations for each experiment and store them appropriately, protected from light and extreme temperatures.

    • Review the experimental protocol to ensure it aligns with established methods.

    • Consider that the non-linear pharmacokinetic behavior means that lower doses will inherently have lower bioavailability.[3][4][5][6]

Quantitative Data Summary

Table 1: Dose-Dependent Oral Bioavailability of this compound in Mice

Oral Dose (mg/kg)Key FindingReference
1 - 10Dose linearity observed.[3][4][5][6]
40Bioavailability increased approximately fourfold compared to lower doses.[3][4][5][6]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditionReference
IV Clearance55.8 mL/min/kgIntravenous administration[6]
Volume of Distribution7.31 L/kgIntravenous administration[6]
Half-life (IV)91 minIntravenous administration[6]
Half-life (PO)125 - 182 minOral administration[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Ethanol

  • Sterile water

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume.

  • In a sterile tube, weigh the required amount of this compound powder.

  • Add the calculated volume of ethanol and PEG400 to the tube.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Slowly add the sterile water to the mixture while continuously vortexing to prevent precipitation.

  • The final formulation should be a clear solution. Visually inspect for any particulates before administration.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in PEG400 & Ethanol weigh->dissolve add_water Add Water dissolve->add_water fasting Fast Animals add_water->fasting oral_gavage Oral Gavage fasting->oral_gavage blood_collection Blood Collection (Time Points) oral_gavage->blood_collection tissue_harvest Tissue Harvest oral_gavage->tissue_harvest lc_ms LC-MS/MS Analysis blood_collection->lc_ms tissue_harvest->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

atr_pathway dna_damage DNA Damage / Replication Stress atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates cell_cycle Cell Cycle Arrest chk1->cell_cycle dna_repair DNA Repair chk1->dna_repair apoptosis Apoptosis cell_cycle->apoptosis dna_repair->apoptosis This compound This compound This compound->atr inhibits

Caption: Simplified signaling pathway of ATR and the inhibitory action of this compound.

References

Validation & Comparative

Validating Biomarkers for Elimusertib Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Elimusertib, a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, making it a key target in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for biomarker validation, and a comparison with other ATR inhibitors.

This compound: Mechanism of Action

This compound functions by selectively binding to and inhibiting the activity of ATR kinase. This action prevents ATR-mediated signaling, which in turn disrupts the activation of DNA damage checkpoints and inhibits DNA repair. The result is the induction of apoptosis in tumor cells that have an over-reliance on the ATR pathway for survival, often due to high levels of replication stress or defects in other DDR pathways.[1][3]

Potential Predictive Biomarkers for this compound Sensitivity

A growing body of preclinical and clinical evidence points to several biomarkers that may predict a favorable response to this compound. Tumors with inherent genomic instability and high replication stress appear to be particularly susceptible.[2][4] Key putative biomarkers include:

  • ATM Loss or Mutation: Ataxia-telangiectasia mutated (ATM) and ATR are related kinases that act in parallel pathways. Loss of ATM function can lead to a greater dependency on ATR for cell survival, a concept known as synthetic lethality.[3][5][6]

  • BRCA1/2 Mutations: Similar to ATM deficiency, mutations in BRCA1 and BRCA2, key genes in the homologous recombination repair pathway, can increase reliance on the ATR pathway.[5][7]

  • MYC Amplification: The MYC oncogene is known to drive cellular proliferation and increase replication stress, thereby heightening a tumor's dependence on ATR for managing DNA damage.[5][7][8]

  • ARID1A Mutations: Mutations in the ARID1A gene, a component of the SWI/SNF chromatin remodeling complex, have been suggested as a potential biomarker for sensitivity to ATR inhibitors.[5][7]

  • High Replication Stress: A functional state of cells characterized by the slowing or stalling of replication forks. This can be a consequence of various oncogenic alterations and renders cells more vulnerable to ATR inhibition.[3][4]

Comparative Analysis of this compound and Other ATR Inhibitors

This compound is one of several ATR inhibitors currently in clinical development. The table below provides a comparison with other notable ATR inhibitors.

Drug Name Alternative Names Developer Key Investigated Biomarkers Development Phase (Representative)
This compound BAY 1895344BayerATM loss/mutation, BRCA1/2 mutation, MYC amplification, ARID1A mutation[3][5][7]Phase I/II[2][3]
Ceralasertib AZD6738AstraZenecaATM mutation, BRCA1/2 mutation[3]Phase III[3]
Gartisertib M4344, VX-803Merck KGaAATM mutation[2][3]Phase I/II[2][3]
Camonsertib RP-3500Repare Therapeutics/RocheATM mutation[2][3][6]Phase I/II[2]

Quantitative Data Summary: In Vitro and In Vivo Studies

The following tables summarize key quantitative data from preclinical studies evaluating this compound's efficacy in relation to specific biomarkers.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

Cell Line Cancer Type Relevant Biomarker(s) IC50 (nM) Reference
MDA-MB-453Breast CancerHigh Replication Stress<100[3]
MDA-MB-231Breast CancerHigh Replication Stress<100[3]
T-47DBreast CancerLow Replication Stress650[3]

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

PDX Model Cancer Type Relevant Biomarker(s) Treatment Outcome Reference
BCX.017Triple-Negative Breast CancerATM lossPartial Response[5][9]
BCX.006Triple-Negative Breast CancerBRCA1/2 deletionsPartial Response[5][9]
Multiple Pediatric Solid TumorsNeuroblastoma, RhabdomyosarcomaMYCN amplification, EWS-FLI1/PAX3-FOXO1 fusions, TP53 deficiencySignificant prolongation of event-free survival[8]

Experimental Protocols for Biomarker Validation

Validating the predictive power of the aforementioned biomarkers is crucial for the clinical development of this compound. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]

  • Colony Formation Assay:

    • Seed a low density of cells in 6-well plates.

    • Treat with this compound for 24 hours.

    • Remove the drug and allow the cells to grow for 10-14 days until visible colonies form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies to assess long-term cell survival.[3]

DNA Damage and Repair Analysis
  • Western Blotting:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key DDR proteins (e.g., p-Chk1, γ-H2AX, p-RPA32).[3][10]

    • Use secondary antibodies conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Immunofluorescence:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with primary antibodies against DNA damage markers (e.g., γ-H2AX).[3]

    • Use fluorescently labeled secondary antibodies for detection.

    • Visualize and quantify foci formation using a fluorescence microscope.

  • Comet Assay:

    • Embed this compound-treated cells in agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA.

    • Subject the slides to electrophoresis under alkaline or neutral conditions to detect single- or double-strand DNA breaks, respectively.[3][4]

    • Stain the DNA with a fluorescent dye and visualize the "comet tail" of fragmented DNA.

Cell Cycle Analysis
  • Flow Cytometry (FACS):

    • Treat cells with this compound for the desired duration.

    • Harvest and fix the cells in ethanol.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[3]

  • BrdU Assay:

    • Pulse-label cells with BrdU (Bromodeoxyuridine), a thymidine analog that incorporates into newly synthesized DNA.

    • Treat with this compound.

    • Fix and permeabilize the cells.

    • Use an anti-BrdU antibody to detect incorporated BrdU.

    • Analyze by flow cytometry or immunofluorescence to measure the rate of DNA replication and S-phase progression.[3][4]

In Vivo Xenograft Models
  • Cell Line-Derived or Patient-Derived Xenografts (PDX):

    • Implant human cancer cells or patient tumor fragments subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment (this compound) and control (vehicle) groups.

    • Administer the drug orally according to a predetermined schedule.[3][5]

    • Measure tumor volume regularly to assess treatment efficacy. Event-free survival can be defined as the time for the tumor to double in size.[5]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for biomarker validation.

Elimusertib_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response DNA Lesions DNA Lesions ATR ATR DNA Lesions->ATR Stalled Replication Forks Stalled Replication Forks Stalled Replication Forks->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair This compound This compound This compound->ATR inhibits Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis failure leads to DNA Repair->Apoptosis failure leads to

Caption: this compound inhibits ATR, disrupting the DNA damage response and leading to apoptosis.

Biomarker_Validation_Workflow cluster_0 Preclinical Validation cluster_1 Clinical Validation Cell Line Screening Cell Line Screening In Vitro Assays Cell Viability (MTT, Colony Formation) Cell Line Screening->In Vitro Assays IC50 Mechanistic Studies Western Blot Immunofluorescence FACS In Vitro Assays->Mechanistic Studies In Vivo Models PDX/Xenograft Mechanistic Studies->In Vivo Models Clinical Trials Clinical Trials In Vivo Models->Clinical Trials promising results Patient Stratification Patient Stratification Clinical Trials->Patient Stratification based on biomarker Response Assessment Response Assessment Patient Stratification->Response Assessment

Caption: A typical workflow for validating predictive biomarkers from preclinical to clinical stages.

Biomarker_Drug_Sensitivity_Logic Tumor with Biomarker Tumor with Biomarker (e.g., ATM loss, High RS) Increased Reliance on ATR Increased Reliance on ATR Tumor with Biomarker->Increased Reliance on ATR Synthetic Lethality Synthetic Lethality Increased Reliance on ATR->Synthetic Lethality This compound This compound This compound->Synthetic Lethality induces Tumor Cell Death Tumor Cell Death Synthetic Lethality->Tumor Cell Death

Caption: The logical relationship between the presence of a biomarker and sensitivity to this compound.

This guide provides a foundational understanding of the current landscape of biomarker validation for this compound. Continued research and well-designed clinical trials will be essential to further refine patient selection strategies and maximize the therapeutic potential of this promising ATR inhibitor.

References

A Comparative Analysis of ATR Inhibitors: Elimusertib vs. Berzosertib in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent ATR inhibitors, elimusertib and berzosertib, in the context of solid tumors. This analysis is supported by a compilation of preclinical and clinical experimental data.

At the forefront of DNA Damage Response (DDR) targeted therapies, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have shown significant promise. ATR is a critical regulator of the cellular response to DNA replication stress, a hallmark of many cancers. By inhibiting ATR, these therapies can induce synthetic lethality in tumor cells with existing DDR defects, such as ATM loss, leading to replication catastrophe and apoptosis. This guide focuses on two key ATR inhibitors: this compound (BAY-1895344) and berzosertib (M6620/VX-970).

Mechanism of Action: Targeting the ATR Pathway

Both this compound and berzosertib are potent and selective inhibitors of ATR kinase.[1][2][3] ATR is a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity. In response to single-strand DNA breaks and replication stress, ATR activates downstream signaling pathways, most notably through the phosphorylation of CHK1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4] By blocking the activity of ATR, this compound and berzosertib prevent the activation of these critical downstream effectors. This disruption of the DNA damage checkpoint leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to increased replication stress or defects in other DDR pathways like the ATM-p53 axis.[5][6]

ATR_Signaling_Pathway ATR Signaling Pathway in DNA Damage Response cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Response cluster_4 Inhibitors Replication Stress Replication Stress ATR ATR Replication Stress->ATR Single-Strand Breaks Single-Strand Breaks Single-Strand Breaks->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis This compound This compound This compound->ATR inhibits Berzosertib Berzosertib Berzosertib->ATR inhibits

ATR Signaling Pathway Inhibition

Preclinical Efficacy

The antitumor activity of both this compound and berzosertib has been extensively evaluated in preclinical models, demonstrating their potential in various solid tumor contexts.

This compound

Studies have shown that this compound induces replication catastrophe and apoptosis in breast cancer cell lines, with notable efficacy in models with high replication stress.[7][8] In pediatric solid tumor patient-derived xenograft (PDX) models, this compound demonstrated pronounced objective response rates as a monotherapy and, in some cases, outperformed standard-of-care chemotherapies.[9][10][11][12][13] The inhibitory concentrations (IC50) for this compound in a panel of 36 pediatric solid tumor cell lines ranged from 2.687 to 395.7 nmol/L.[9] Furthermore, in PDX models of various solid tumors, this compound monotherapy resulted in partial responses (PR) or stable disease (SD) in several models, particularly those with alterations in DDR genes like ATM and BRCA1/2.[14]

Berzosertib

Preclinical data for berzosertib has highlighted its synergistic effects when combined with DNA-damaging agents.[6][15] In patient-derived lung tumor xenografts, berzosertib enhanced the efficacy of cisplatin, leading to tumor growth inhibition even in cisplatin-refractory models.[16] The rationale for this synergy lies in the concept of synthetic lethality, where inhibiting ATR in cancer cells with pre-existing DNA damage from chemotherapy overwhelms their repair capacity.[17]

Table 1: Summary of Preclinical Efficacy Data

DrugCancer TypeModelKey FindingsCitation
This compound Breast CancerCell lines (MDA-MB-453, MDA-MB-231), Xenografts, PDXDelays S-phase progression, induces apoptosis, and causes replication catastrophe.[7]
Pediatric Solid Tumors36 cell lines, 32 PDX modelsIC50 values ranged from 2.687 to 395.7 nmol/L; demonstrated significant tumor growth inhibition and improved survival in PDX models.[9][11]
Various Solid Tumors21 PDX models4 models (19%) had a partial response, and 4 (19%) had stable disease with monotherapy.[14]
Berzosertib Lung CancerPatient-derived xenograftsEnhanced the efficacy of cisplatin, resulting in tumor growth inhibition.[16]
Various Solid TumorsCell linesMarkedly increased the cytotoxic activity of multiple DNA-damaging agents.[18]

Clinical Efficacy in Solid Tumors

Both this compound and berzosertib have progressed to clinical trials, with data available for both monotherapy and combination regimens in patients with advanced solid tumors.

This compound

Phase I clinical trials have evaluated this compound as a single agent and in combination with various chemotherapies. As a monotherapy in patients with advanced solid tumors, particularly those with ATM alterations, this compound has shown clinical evidence of anti-tumor activity and was generally well-tolerated.[19]

In combination with cisplatin, a Phase I trial in patients with advanced solid tumors showed modest activity, with one partial response (10%) and five patients (50%) with stable disease among ten evaluable patients. However, the combination was associated with significant hematologic toxicity, requiring dose de-escalation.[20][21] A Phase Ia study of this compound with topotecan in refractory advanced solid tumors established a recommended phase 2 dose and reported a disease control rate of 43%.[22] Combination studies with pembrolizumab and gemcitabine are also underway.[23][24]

Berzosertib

Berzosertib has also been investigated as a monotherapy and in combination settings. A Phase I trial of berzosertib monotherapy in patients with advanced solid tumors reported a complete response in one patient (6%) and stable disease in five patients (29%) out of 17 evaluable patients.[17] A translational study of berzosertib monotherapy in molecularly defined cohorts showed prolonged disease control in patients with SDH-mutant gastrointestinal stromal tumors (GIST).[5][25][26]

In combination with carboplatin, a Phase I trial showed a partial response in one patient and stable disease in 71.4% of patients.[15][17] Another Phase I study of berzosertib with cisplatin in advanced solid tumors determined a recommended Phase 2 dose and reported four partial responses (two confirmed, two unconfirmed) out of 31 patients.[27][28] A triple combination of berzosertib, the PARP inhibitor veliparib, and cisplatin showed antitumor activity in heavily pretreated patients with refractory solid tumors, with 3 confirmed partial responses (7.3%).[29]

Table 2: Summary of Clinical Efficacy Data in Solid Tumors

DrugTreatment RegimenPhaseNumber of Patients (Evaluable)Objective Response Rate (ORR)Disease Control Rate (DCR) / Stable Disease (SD)Citation
This compound MonotherapyIN/AModest activity reportedN/A[20]
+ CisplatinI1010% (1 PR)50% (5 SD)[20][21]
+ TopotecanIa7 (at RP2D)1 unconfirmed PR43%[22]
Berzosertib MonotherapyI176% (1 CR)29% (5 SD)[17]
Monotherapy (Molecularly defined)TranslationalN/AN/AProlonged SD in SDH-mutant GIST[5][25]
+ CarboplatinI215% (1 PR)71% (15 SD)[17]
+ CisplatinI314 PRs (2 confirmed)N/A[27]
+ GemcitabineIN/A8.3% PR60.4% SD[18]
+ Veliparib + CisplatinI417.3% (3 confirmed PRs)N/A[29]

CR: Complete Response; PR: Partial Response; SD: Stable Disease; N/A: Not Available

Experimental Protocols and Methodologies

The following provides an overview of the key experimental methodologies cited in the preclinical and clinical evaluation of this compound and berzosertib.

Experimental_Workflow General Experimental Workflow for ATR Inhibitor Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_assays Common Assays and Endpoints In_Vitro_Assays In Vitro Assays (Cell Lines) In_Vivo_Models In Vivo Models (Xenografts, PDX) In_Vitro_Assays->In_Vivo_Models Cell_Viability Cell Viability (MTT) In_Vitro_Assays->Cell_Viability Colony_Formation Colony Formation In_Vitro_Assays->Colony_Formation Cell_Cycle_Analysis Cell Cycle (Flow Cytometry) In_Vitro_Assays->Cell_Cycle_Analysis DNA_Damage_Assays DNA Damage (Comet, γH2AX) In_Vitro_Assays->DNA_Damage_Assays Apoptosis_Assays Apoptosis (Annexin V) In_Vitro_Assays->Apoptosis_Assays Phase_I_Trials Phase I Trials (Dose Escalation, Safety) In_Vivo_Models->Phase_I_Trials Tumor_Volume Tumor Volume Measurement In_Vivo_Models->Tumor_Volume Phase_II_Trials Phase II Trials (Efficacy in Specific Tumors) Phase_I_Trials->Phase_II_Trials Pharmacokinetics Pharmacokinetics Phase_I_Trials->Pharmacokinetics Response_Evaluation Response (RECIST) Phase_I_Trials->Response_Evaluation Phase_II_Trials->Response_Evaluation

Typical Drug Evaluation Workflow
Preclinical In Vitro Assays

  • Cell Growth Inhibition Assay (MTT Assay): To determine the concentration of the drug that inhibits cell growth by 50% (IC50), cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After a set incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved for spectrophotometric quantification.[7]

  • Colony Formation Assay (CFA): To assess the long-term proliferative capacity of cells after drug treatment, a small number of cells are seeded and treated with the inhibitor. After several days to allow for colony formation, the colonies are fixed, stained, and counted.[7]

  • Cell Cycle Analysis: Treated and untreated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[7]

  • Comet Assay (Single Cell Gel Electrophoresis): To measure single and double-stranded DNA breaks, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.[7]

  • Western Blot Analysis: To detect changes in protein expression and phosphorylation (e.g., p-CHK1), cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Immunofluorescence Assay: To visualize DNA damage markers like γH2AX, cells are fixed, permeabilized, and incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody for microscopic analysis.[7]

Preclinical In Vivo Models
  • Xenograft and Patient-Derived Xenograft (PDX) Models: Human cancer cell lines or patient tumor fragments are implanted into immunocompromised mice. Once tumors are established, mice are treated with the ATR inhibitor, and tumor volume is measured regularly to assess antitumor activity.[7][14] Response is often categorized as partial response (≥30% decrease in tumor volume), stable disease, or progressive disease (≥20% increase in tumor volume).[14][30]

Clinical Trial Methodologies
  • Phase I Dose-Escalation Studies: Typically following a 3+3 design, cohorts of 3-6 patients with advanced solid tumors receive escalating doses of the investigational drug to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Safety, tolerability, and pharmacokinetics are the primary endpoints.[17][20]

  • Pharmacodynamic Assessments: In some clinical trials, on-treatment tumor biopsies are collected to assess target engagement by measuring the levels of downstream biomarkers such as phosphorylated CHK1 (pS345-CHK1) and markers of DNA damage (γ-H2AX).[5][26]

  • Efficacy Evaluation: Antitumor activity is assessed using standardized criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST), which categorizes responses as complete response, partial response, stable disease, or progressive disease based on changes in tumor size.[14]

Conclusion

Both this compound and berzosertib have demonstrated compelling preclinical activity and have shown signs of clinical efficacy in patients with advanced solid tumors, both as monotherapies and in combination with DNA-damaging agents. This compound has shown notable single-agent activity in preclinical models of pediatric solid tumors and breast cancer. Berzosertib has a more extensive clinical dataset in combination with chemotherapy, underscoring the synergistic potential of ATR inhibition with traditional cytotoxic agents.

The primary challenge for both drugs, particularly in combination therapies, is managing hematologic toxicities. Future research will likely focus on refining patient selection through the identification of predictive biomarkers (such as ATM loss or other DDR deficiencies) to maximize efficacy and minimize toxicity. The ongoing and future clinical trials for both this compound and berzosertib will be critical in further defining their roles in the treatment landscape of solid tumors.

References

Comparative Analysis of Elimusertib and Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the novel Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, Elimusertib, with standard chemotherapy regimens. The analysis is based on available preclinical and clinical experimental data, focusing on efficacy, mechanism of action, and safety profiles.

Executive Summary

This compound is an orally available, selective inhibitor of ATR kinase, a critical component of the DNA damage response (DDR) pathway.[1] By blocking ATR, this compound prevents cancer cells from repairing DNA damage, leading to cell death, particularly in tumors with existing defects in DDR pathways, such as those with ATM or BRCA mutations.[2][3] Standard chemotherapy agents, conversely, induce widespread DNA damage, triggering the DDR pathway.[4][5] This fundamental difference in their mechanism of action forms the basis of this comparative analysis. Preclinical data suggests that this compound monotherapy can be more effective than standard chemotherapy in certain cancer models, and clinical trials have demonstrated its activity in heavily pretreated patients with specific molecular alterations.[6][7][8] However, combination therapies of this compound with chemotherapy have been associated with significant toxicities.[9]

Data Presentation: Efficacy

Preclinical Efficacy: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer100[3]
MDA-MB-453HER2-Amplified Breast Cancer46[3]
T-47DHormone Receptor-Positive Breast Cancer650[3]
Various Pediatric Solid Tumor Cell LinesEwing Sarcoma, Neuroblastoma, Rhabdomyosarcoma2.687 - 395.7[7]
Preclinical Efficacy: In Vivo Tumor Growth Inhibition

Studies in patient-derived xenograft (PDX) models have shown significant anti-tumor activity of this compound.

Cancer ModelTreatmentOutcomeReference
Pediatric Solid Tumor PDXs (n=32)This compound (40 mg/kg, BID, 3 days on/4 days off)2 CR, 2 PR, 14 SD, 16 PD[7][10]
Alveolar Rhabdomyosarcoma PDXThis compoundOutperformed standard of care chemotherapy[6][7]
MDA-MB-231 XenograftThis compound (50 mg/kg)Tumor size decrease[3]
ATM-mutant Gastric Cancer PDXThis compoundRegression of tumor growth[3]
BRCA2-mutant Breast Cancer PDXThis compoundDecreased tumor growth rate[3]

CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease. RECIST criteria were used for response evaluation.[7][10]

Clinical Efficacy: Phase Ib Monotherapy Trial (NCT03188965)

This trial evaluated this compound in patients with advanced solid tumors with DDR defects.

Patient CohortNBest Overall ResponseClinical Benefit Rate (>16 weeks)6-Month Progression-Free SurvivalReference
Overall1435 PRs~35%-[8]
Gynecologic Cancers45-40.0%26% (Ovarian Cancer)[2][8]
Colorectal Cancer24-30.4%24%[2]
Breast Cancer191 PR36.8%20%[2]
ATM Loss363 PRs44.1%28%[2]

PR: Partial Response

Mechanism of Action: A Comparative Overview

This compound and standard chemotherapy both ultimately lead to cancer cell death by exploiting DNA damage. However, their approaches are fundamentally different.

This compound acts as a targeted therapy. It specifically inhibits ATR, a key kinase in the DDR pathway that is activated by single-strand DNA breaks and replication stress.[1] By inhibiting ATR, this compound prevents the cell from arresting the cell cycle to repair DNA damage, leading to an accumulation of genomic instability and ultimately cell death, a concept known as synthetic lethality, especially in cancer cells with pre-existing DDR defects (e.g., ATM or BRCA mutations).[3]

Standard chemotherapy , such as platinum-based agents (e.g., cisplatin) and topoisomerase inhibitors (e.g., irinotecan), acts by directly inducing DNA damage.[4][5] These agents cause various types of DNA lesions, including inter- and intra-strand crosslinks and double-strand breaks.[11] This widespread damage activates the DDR pathway, including ATR and ATM, as a survival mechanism for the cell. If the damage is too extensive to be repaired, the cell undergoes apoptosis.

G cluster_0 Standard Chemotherapy cluster_1 This compound cluster_2 Cellular Response Chemo Chemotherapy (e.g., Cisplatin) DNADamage Widespread DNA Damage (SSBs, DSBs, Crosslinks) Chemo->DNADamage ATR ATR Kinase DNADamage->ATR activates Apoptosis Apoptosis DNADamage->Apoptosis if damage is overwhelming This compound This compound This compound->ATR inhibits DDR DNA Damage Response (Checkpoint Activation, Repair) ATR->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair DDR->DNARepair CellCycleArrest->DNARepair DNARepair->Apoptosis if repair fails G A Seed cells in 96-well plate B Treat with drug (e.g., this compound) A->B C Incubate (e.g., 72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilizing agent E->F G Measure absorbance at 570nm F->G G cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Post-treatment A Implant tumor cells in mice B Allow tumors to grow to ~150mm³ A->B C Randomize mice into treatment groups B->C D Administer drugs (e.g., this compound, Chemo) C->D E Measure tumor volume regularly D->E F Continue monitoring tumor growth E->F G Euthanize and excise tumors at endpoint F->G

References

Navigating Elimusertib Resistance: A Comparative Guide to Predictive Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elimusertib (BAY-1895344), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, has shown promise in treating cancers with specific DNA Damage Response (DDR) defects. However, the emergence of resistance remains a critical challenge. This guide provides a comparative overview of predictive markers for this compound sensitivity and resistance, supported by experimental data, to aid in patient stratification and the development of strategies to overcome resistance.

Predictive Markers of this compound Sensitivity and Resistance

The efficacy of this compound is intrinsically linked to the genetic and molecular landscape of the tumor. Certain biomarkers indicate a higher likelihood of response (sensitivity), while others are associated with a lack of efficacy (resistance).

Markers of Sensitivity

A key principle underlying this compound's mechanism of action is synthetic lethality. This occurs when the inhibition of ATR is lethal to cancer cells that have a pre-existing deficiency in another DDR pathway, most notably the ATM-Chk2 pathway.

Biomarker CategorySpecific MarkerSupporting Evidence
DNA Damage Response (DDR) Gene Defects ATM Loss/Mutation Tumors with loss of ATM function are highly dependent on ATR for survival under replicative stress. In a study of 21 patient-derived xenograft (PDX) models, 2 out of 5 models with ATM loss showed a partial response (PR) or stable disease (SD) to this compound monotherapy[1][2]. Clinical data from a phase 1b trial showed that patients with ATM alterations experienced durable and prolonged responses[3]. In another study, patients with ATM loss treated with this compound had a partial response rate of 9% and stable disease in 56%[3].
BRCA1/2 Mutation BRCA1 and BRCA2 are critical for homologous recombination repair. Their deficiency can increase reliance on ATR signaling. In a PDX model with a BRCA2 mutation, this compound treatment significantly delayed tumor growth[4]. A TNBC PDX model with a BRCA2 deletion also showed sensitivity to this compound[2].
ERCC1 Deficiency Preclinical screens have identified that loss of the endonuclease ERCC1-XPF, involved in nucleotide excision repair, is synthetically lethal with ATR inhibitors.
Signaling Pathway Activation PI3K/Akt Pathway Activation Proteomic analysis of PDX models suggests that elevated expression of Akt pT308 and Akt pS473, indicating PI3K/Akt pathway activation, may be associated with sensitivity to this compound.
Other Genomic Alterations MYC Amplification High MYC expression is known to induce replication stress, thereby potentially increasing a tumor's dependence on ATR for survival.
ARID1A Mutation While not a direct DDR gene, ARID1A mutations have been suggested as a potential predictive biomarker for this compound response, though further validation is needed.
Markers of Resistance

The mechanisms driving resistance to this compound are an active area of investigation. One key mechanism identified involves the modulation of cellular processes that reduce the reliance on the ATR pathway.

Biomarker CategorySpecific MarkerSupporting Evidence
Nonsense-Mediated Decay (NMD) Pathway Loss of UPF2 A large-scale CRISPR interference screen identified the loss of the NMD factor UPF2 as a mediator of resistance to ATR inhibitors in gastric cancer cells[5]. Loss of UPF2 was shown to alter cell-cycle progression and DNA damage responses, allowing cells to bypass the G1/S checkpoint upon ATR inhibition[5].

Alternative and Combination Therapies to Overcome Resistance

To counteract resistance and enhance the therapeutic window of this compound, several combination strategies are being explored.

Combination PartnerRationalePreclinical/Clinical Evidence
PARP Inhibitors (e.g., Niraparib, Olaparib) Dual blockade of two critical DDR pathways (ATR and PARP) is expected to be highly synergistic. This is particularly relevant in tumors that have developed resistance to PARP inhibitors.Preclinical data demonstrates strong synergistic antitumor activity with the combination of this compound and niraparib[6]. This combination enhanced antitumor activity in PARP-resistant PDX models[1].
Chemotherapy (e.g., Cisplatin, FOLFIRI) DNA-damaging chemotherapies induce replicative stress, thereby increasing the dependence of cancer cells on ATR for survival.A phase I trial combining this compound with cisplatin showed modest activity but was associated with significant hematologic toxicity, warranting caution[7][8]. Similarly, a trial with FOLFIRI was stopped due to intolerable toxicity[9].
PI3K Inhibitors (e.g., Copanlisib) Targeting the PI3K/Akt pathway, which may be a parallel survival pathway, could enhance the efficacy of this compound.In preclinical models, the combination of this compound with the PI3K inhibitor copanlisib enhanced event-free survival compared to monotherapy in a subset of models[1].

Experimental Protocols for Biomarker Identification

Accurate identification of predictive biomarkers is crucial for patient selection. Below are summaries of key experimental methodologies.

Immunohistochemistry (IHC) for ATM Protein Loss
  • Objective: To detect the presence or absence of ATM protein expression in tumor tissue.

  • Methodology:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the ATM protein epitope.

    • The sections are incubated with a primary antibody specific for ATM (e.g., clone Y170)[10][11].

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored signal.

    • The slides are counterstained, dehydrated, and mounted.

    • Scoring: The percentage of tumor cell nuclei with positive staining is evaluated. A common cutoff for ATM loss is <25% of tumor cell nuclei expressing ATM at any intensity, with the presence of internal positive controls (e.g., immune or endothelial cells)[11].

CRISPR-Cas9 Screens for Resistance Gene Discovery
  • Objective: To systematically identify genes whose loss or activation confers resistance to this compound.

  • Methodology:

    • Library Design: A pooled library of single-guide RNAs (sgRNAs) is designed to target all genes in the genome (genome-wide) or a specific set of genes.

    • Cell Transduction: A cancer cell line of interest is transduced with the lentiviral sgRNA library and Cas9 nuclease.

    • Drug Selection: The population of mutagenized cells is treated with this compound at a concentration that inhibits the growth of most cells.

    • Enrichment: Cells that survive and proliferate are enriched for sgRNAs targeting genes that, when knocked out, confer resistance.

    • Sequencing and Analysis: The sgRNA sequences in the resistant population are identified by next-generation sequencing and compared to the initial library representation to identify "hits" (genes whose sgRNAs are significantly enriched)[12][13].

RNA-Sequencing (RNA-Seq) for Transcriptomic Profiling
  • Objective: To identify gene expression signatures associated with sensitivity or resistance to this compound.

  • Methodology:

    • Sample Collection: RNA is extracted from tumor samples or cell lines, both sensitive and resistant to this compound.

    • Library Preparation: The RNA is converted to a library of cDNA fragments suitable for sequencing.

    • Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.

    • Data Analysis: The sequencing reads are aligned to a reference genome, and gene expression levels are quantified.

    • Differential Expression Analysis: Statistical methods are used to identify genes that are differentially expressed between sensitive and resistant samples, revealing potential resistance pathways[14][15][16].

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the central signaling pathways and experimental workflows.

Elimusertib_Signaling_Pathway ATR Signaling and Synthetic Lethality with ATM Loss DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates ATM ATM DNA_Damage->ATM activates Chk1 Chk1 ATR->Chk1 phosphorylates Increased_Damage Increased DNA Damage & Genomic Instability Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis This compound This compound This compound->ATR inhibits ATM->Cell_Cycle_Arrest Parallel Pathway ATM_Loss ATM Loss (Mutation/Deletion) Increased_Damage->Apoptosis

Caption: ATR signaling in response to DNA damage and the principle of synthetic lethality with ATM loss when treated with this compound.

CRISPR_Screen_Workflow CRISPR-Cas9 Screen for this compound Resistance Markers sgRNA_Library Pooled sgRNA Library (Lentivirus) Transduction Transduction with sgRNA Library & Cas9 sgRNA_Library->Transduction Cancer_Cells Cancer Cell Population Cancer_Cells->Transduction Mutagenized_Pool Pool of Mutagenized Cells Transduction->Mutagenized_Pool Treatment This compound Treatment Mutagenized_Pool->Treatment Resistant_Colonies Growth of Resistant Colonies Treatment->Resistant_Colonies Genomic_DNA_Extraction Genomic DNA Extraction Resistant_Colonies->Genomic_DNA_Extraction NGS Next-Generation Sequencing of sgRNA Cassettes Genomic_DNA_Extraction->NGS Data_Analysis Data Analysis: Identify Enriched sgRNAs NGS->Data_Analysis Resistance_Genes Candidate Resistance Genes Data_Analysis->Resistance_Genes

Caption: Experimental workflow for identifying this compound resistance genes using a pooled CRISPR-Cas9 knockout screen.

Biomarker_Comparison_Logic Logical Framework for Comparing Predictive Markers Patient_Tumor Patient Tumor Sample IHC IHC for ATM Patient_Tumor->IHC NGS_Panel NGS for DDR Mutations (ATM, BRCA1/2, etc.) Patient_Tumor->NGS_Panel RNA_Seq RNA-Seq for Expression Signatures Patient_Tumor->RNA_Seq ATM_Loss ATM Protein Loss IHC->ATM_Loss DDR_Mutation DDR Gene Mutation NGS_Panel->DDR_Mutation Resistance_Signature Resistance Signature (e.g., low UPF2) RNA_Seq->Resistance_Signature Predict_Sensitivity Predicts Sensitivity to this compound ATM_Loss->Predict_Sensitivity DDR_Mutation->Predict_Sensitivity Predict_Resistance Predicts Resistance to this compound Resistance_Signature->Predict_Resistance

Caption: A logical framework illustrating the use of different experimental approaches to identify predictive biomarkers for this compound response.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Elimusertib

Author: BenchChem Technical Support Team. Date: November 2025

Elimusertib, a potent and selective ATR (ataxia telangiectasia and Rad3-related) kinase inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of experiments.[1][2][3] Adherence to established safety protocols is paramount when working with this compound, which is classified as harmful if swallowed, a cause of skin and serious eye irritation, and a potential cause of respiratory irritation.[4] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. This includes a comprehensive barrier to protect the skin, eyes, and respiratory system.

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsTo prevent accidental splashes or contact with dust from reaching the eyes, which could cause serious irritation.[4][5]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile)To avoid skin contact, which can cause irritation.[4][5][6] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Impervious clothing, such as a lab coatTo protect the skin from accidental spills.[4][5] Lab coats should be fully buttoned.
Respiratory Protection Suitable respiratorTo be used in areas with inadequate ventilation or when there is a risk of inhaling dust or aerosols, which may cause respiratory irritation.[4][5]
Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Avoid inhalation, ingestion, and contact with skin and eyes.[6][7][8]

    • Prevent the formation of dust and aerosols.[7][8]

    • Use only in well-ventilated areas or with appropriate exhaust ventilation, such as a chemical fume hood.[5][7][8]

    • Do not eat, drink, or smoke in areas where this compound is handled.[4]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Keep the container tightly sealed.[5][7]

    • Store in a cool, well-ventilated area.[5][7]

    • Protect from direct sunlight and sources of ignition.[5][7]

    • Recommended storage temperature for the powder is -20°C.[7]

Accidental Release and Disposal Plan

In the event of a spill or accidental release, immediate and appropriate action must be taken to contain and clean the area while ensuring personal safety.

  • Accidental Release Measures:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear full personal protective equipment as outlined above.[7]

    • For spills, absorb solutions with a liquid-binding material like diatomite.[7]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[7]

    • Collect and dispose of contaminated material in a designated chemical waste container.[6][7]

  • Disposal:

    • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

    • Do not allow the product to enter drains or water courses.[7]

Emergency First Aid Procedures

In case of exposure, follow these first aid measures immediately and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[7][8]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[7][8]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][7][8] Remove contact lenses if present and easy to do.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[7][8]

Visual Guide to Handling this compound

The following diagrams illustrate the key procedural workflows for safely handling this compound in a laboratory setting.

Elimusertib_Handling_Workflow prep Preparation don_ppe Don PPE (Gloves, Gown, Goggles) prep->don_ppe weigh Weighing & Preparation (In Ventilated Enclosure) don_ppe->weigh experiment Experimental Use weigh->experiment cleanup Decontamination & Cleanup experiment->cleanup doff_ppe Doff PPE cleanup->doff_ppe dispose Waste Disposal (Follow Regulations) doff_ppe->dispose wash Wash Hands dispose->wash Elimusertib_Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill (Use Absorbent Material) don_ppe->contain decontaminate Decontaminate Area (e.g., with alcohol) contain->decontaminate collect Collect Waste decontaminate->collect dispose Dispose as Hazardous Waste collect->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.